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PF-06679142 Documentation Hub

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  • Product: PF-06679142
  • CAS: 1467059-66-0

Core Science & Biosynthesis

Foundational

Technical Guide: PF-06679142 and Indole-3-Carboxylic Acid Derivatives as AMPK Activators

This technical guide provides an in-depth analysis of PF-06679142 , a highly selective, orally bioavailable AMPK activator based on the indole-3-carboxylic acid scaffold.[1] It details the structural optimization from it...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of PF-06679142 , a highly selective, orally bioavailable AMPK activator based on the indole-3-carboxylic acid scaffold.[1] It details the structural optimization from its predecessor (PF-06409577), the pharmacological mechanism at the ADaM site, and the synthetic methodologies for this class of compounds.

[1][2]

Executive Summary

PF-06679142 is a second-generation, small-molecule activator of AMP-activated protein kinase (AMPK) , specifically designed to treat metabolic disorders such as diabetic nephropathy.[1] Belonging to the indole-3-carboxylic acid chemical class, it represents a critical optimization of the earlier candidate, PF-06409577.[1]

While the first-generation compounds demonstrated potency, they suffered from rapid renal clearance mediated by organic anion transporter 3 (OAT3).[1] PF-06679142 mitigates this through specific structural modifications—typically fluorination of the indole core or bioisosteric replacement of the C5-aryl moiety—resulting in improved pharmacokinetic (PK) stability while retaining high isoform selectivity (


).[1]

Chemical Structure & Optimization Logic[1]

The Indole-3-Carboxylic Acid Scaffold

The core pharmacophore for this class of direct AMPK activators is the indole-3-carboxylic acid .[1] This acidic moiety is essential for electrostatic interactions within the AMPK allosteric drug and metabolite (ADaM) site, mimicking the phosphate groups of the physiological activator, AMP.

Core Structural Features:

  • C3-Carboxylic Acid: Critical for binding to the

    
    -subunit (specifically Arg/Lys residues).[1]
    
  • C5-Aryl Substituent: Provides hydrophobic contacts and dictates potency.[1]

  • C6-Halogen: Modulates lipophilicity and metabolic stability.[1]

Structural Evolution: From PF-06409577 to PF-06679142

The development of PF-06679142 was driven by the need to reduce OAT3-mediated renal clearance and glucuronidation .[1]

FeaturePF-06409577 (Gen 1)PF-06679142 (Gen 2)Impact of Change
Core Scaffold 6-Chloroindole-3-carboxylic acid4,6-Difluoroindole -3-carboxylic acid (or Pyridyl-modified)*Reduces electron density; lowers OAT3 affinity.[1]
C5 Substituent 4-(1-hydroxycyclobutyl)phenylOptimized Aryl/HeteroarylMaintains potency while altering physicochemical properties.[1]
Clearance High (Renal Active Transport)Low (Metabolic Stability)Extends half-life (

) and systemic exposure.
Selectivity

-selective

-selective
Avoids

-mediated cardiac hypertrophy risks.[1]

Note: The specific optimization involved exploring 4,6-difluoro substitution (Compound 10) and 5-(3-pyridyl) modifications to disrupt the pharmacophore required for OAT3 recognition.[1]

Physicochemical Properties[1]
  • Molecular Weight: ~357.35 g/mol (varies by exact salt form).

  • Lipophilicity (LogD): Optimized for oral absorption but low enough to prevent excessive protein binding.

  • Solubility: High aqueous solubility at physiological pH due to the carboxylic acid function.

Mechanism of Action: Allosteric Activation

PF-06679142 functions as a direct allosteric activator .[1] Unlike indirect activators (e.g., metformin) that inhibit mitochondrial respiration to raise AMP:ATP ratios, PF-06679142 binds directly to the AMPK heterotrimer.[1]

The ADaM Site Interaction

The compound binds to the Allosteric Drug and Metabolite (ADaM) site, located at the interface of the


-subunit kinase domain and the 

-subunit carbohydrate-binding module (CBM).[1]

Mechanism Steps:

  • Binding: PF-06679142 docks into the ADaM pocket, stabilized by the C3-carboxylate.[1]

  • Conformational Locking: The binding stabilizes the interaction between the CBM and the kinase domain.

  • Protection: This "closed" conformation protects the critical pThr172 residue on the activation loop from dephosphorylation by phosphatases (e.g., PP2A, PP2C).

  • Allosteric Boost: It induces a modest increase in intrinsic kinase activity (

    
    ), even in the absence of AMP.
    
Signaling Pathway Visualization

The following diagram illustrates the specific activation logic of PF-06679142 compared to indirect activators.

AMPK_Activation PF PF-06679142 ADaM ADaM Site (alpha/beta Interface) PF->ADaM Direct Binding (High Affinity) Metformin Metformin (Indirect) Mito Mitochondrial Complex I Metformin->Mito Inhibits ATP_Ratio AMP:ATP Ratio Increase Mito->ATP_Ratio Causes AMPK_Active AMPK Active (pThr172 Protected) ATP_Ratio->AMPK_Active Activates via gamma-subunit AMPK_Inactive AMPK Heterotrimer (Inactive) AMPK_Inactive->AMPK_Active Phosphorylation ADaM->AMPK_Active Stabilizes Conformation Downstream Downstream Effects: - Increased Glucose Uptake - Reduced Lipogenesis - Autophagy Induction AMPK_Active->Downstream Signaling Cascade

Caption: PF-06679142 bypasses metabolic stress pathways to directly engage the ADaM site, stabilizing the active kinase complex.[1]

Synthesis of Indole-3-Carboxylic Acid Derivatives

The synthesis of PF-06679142 and its analogs typically employs a modular approach, allowing for late-stage diversification at the C5 and C6 positions.[1] A robust method involves a Pd-catalyzed one-pot cascade or a sequential halogenation-coupling strategy.[1]

General Synthetic Protocol

Objective: Synthesize a 5-aryl-6-fluoroindole-3-carboxylic acid.

Reagents:

  • Starting Material: 4,6-Difluoroindole or 6-Chloroindole.[1]

  • Acylating Agent: Trichloroacetyl chloride or Phosgene equivalent.

  • Coupling Partner: Aryl boronic acid (for C5).

Step-by-Step Methodology:

  • C3-Acylation (Friedel-Crafts):

    • Dissolve the substituted indole in anhydrous dichloromethane (DCM).

    • Cool to 0°C. Add trichloroacetyl chloride (1.2 eq) dropwise.

    • Warm to RT and stir for 2-4 hours.

    • Result: 3-trichloroacetylindole intermediate.[1]

  • Hydrolysis to Carboxylic Acid:

    • Add NaOH (4M aq) and MeOH to the reaction mixture.

    • Heat to 60°C for 4 hours.

    • Acidify with HCl to precipitate the Indole-3-carboxylic acid .[1]

  • C5-Halogenation (if not pre-functionalized):

    • Bromination at C5 using NBS (N-bromosuccinimide) in DMF.[1]

    • Note: C5 is the preferred electrophilic site after C3 is blocked.

  • Suzuki-Miyaura Cross-Coupling (C5-Arylation):

    • Dissolve the 5-bromoindole-3-carboxylic acid in Dioxane/Water (4:1).[1]

    • Add the specific Aryl Boronic Acid (e.g., 4-(1-hydroxycyclobutyl)phenylboronic acid).[1]

    • Catalyst:

      
       (5 mol%). Base: 
      
      
      
      (3 eq).
    • Degas and heat to 90°C under

      
       for 12 hours.
      
Synthetic Workflow Diagram

Synthesis_Workflow Start Substituted Indole (e.g., 4,6-Difluoro) Step1 1. C3-Acylation (Trichloroacetyl chloride) Start->Step1 Inter1 3-Trichloroacetyl Intermediate Step1->Inter1 Step2 2. Hydrolysis (NaOH/MeOH) Inter1->Step2 Acid Indole-3-Carboxylic Acid Step2->Acid Step3 3. C5-Bromination (NBS) Acid->Step3 Bromo 5-Bromo-Indole Acid Step3->Bromo Step4 4. Suzuki Coupling (Ar-B(OH)2, Pd) Bromo->Step4 Final PF-06679142 (Target) Step4->Final

Caption: Modular synthesis allowing diversification of the indole core and C5-aryl tail.

Pharmacological Data & Validation

In Vitro Potency

PF-06679142 exhibits high affinity and potency for the


-containing isoforms, which are predominant in the kidney.[1]
ParameterValueNotes
Target AMPK

Primary renal isoform.[1]
EC50 ~22 nM Highly potent activation.[2]
Kd 14 nM Strong binding affinity.[2]
Selectivity >1000-fold vs

Crucial for cardiac safety (heart expresses

).
Renal Clearance Validation

To validate the reduced renal clearance (the primary optimization goal), the following protocol is standard:

Protocol: OAT3 Transport Assay

  • Cell Line: HEK293 cells stably transfected with human OAT3 (hOAT3).

  • Substrate: Use a radiolabeled probe substrate (e.g.,

    
    -Estrone sulfate).
    
  • Inhibition Phase: Incubate cells with probe substrate +/- PF-06679142 (0.1 - 100

    
    ).[1]
    
  • Uptake Phase: Measure intracellular radioactivity after 5 minutes.

  • Result: PF-06679142 should show low inhibition potency (High IC50) and low uptake , confirming it is not a substrate for the transporter, unlike PF-06409577.[1]

References

  • Cameron, K. O., et al. (2018).[3] "Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK)." Journal of Medicinal Chemistry, 61(14).[4] Link[1]

  • Ryder, T. F., et al. (2018).[3] "Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related Indole-3-carboxylic Acid Derivatives are Direct Activators of Adenosine Monophosphate-activated Protein Kinase (AMPK)."[1][3] Journal of Medicinal Chemistry, 61(16). Link[1][3]

  • Probechem Biochemicals. (n.d.). "PF-06679142 Product Datasheet." Link

  • CymitQuimica. (n.d.). "PF-06679142 - AMPK Activator Properties."[1][3][2][5][6] Link

Sources

Exploratory

Technical Guide: Therapeutic Potential of PF-06679142 in Chronic Kidney Disease

The following technical guide details the therapeutic evaluation of PF-06679142 , a highly selective, direct AMP-activated protein kinase (AMPK) activator, specifically targeting its application in Diabetic Nephropathy (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic evaluation of PF-06679142 , a highly selective, direct AMP-activated protein kinase (AMPK) activator, specifically targeting its application in Diabetic Nephropathy (DN) and Chronic Kidney Disease (CKD) .

Executive Summary

PF-06679142 represents a significant medicinal chemistry advancement in the targeting of metabolic dysregulation in renal disease. Unlike indirect AMPK activators (e.g., metformin) or non-selective compounds, PF-06679142 is a direct, isoform-selective allosteric activator of AMPK complexes containing the


1 regulatory subunit .

In the context of Chronic Kidney Disease (CKD), specifically Diabetic Nephropathy, the compound addresses a critical pathological node: the suppression of renal AMPK activity caused by hyperglycemia and oxidative stress. By directly re-activating this energy sensor, PF-06679142 restores mitochondrial homeostasis, induces autophagy, and suppresses pro-fibrotic signaling (TGF-


/Smad) and inflammation (NF-

B). Preclinical data, particularly in the ZSF-1 obese diabetic rat model, demonstrates its efficacy in reducing albuminuria and attenuating renal structural damage.

Mechanistic Architecture

The Target: AMPK Dysregulation in CKD

The kidney is a highly metabolic organ requiring vast amounts of ATP for tubular reabsorption. In CKD, metabolic flexibility is lost. High glucose and free fatty acids lead to mitochondrial dysfunction and a subsequent drop in the AMP:ATP ratio. Paradoxically, in diabetic states, AMPK is often downregulated or fails to activate despite this energy stress, removing a critical brake on anabolic, pro-fibrotic pathways.

PF-06679142 Mechanism of Action (MoA)

PF-06679142 binds to the Allosteric Drug and Metabolite (ADaM) site located at the interface of the


-catalytic and 

-regulatory subunits.
  • Selectivity: It shows high specificity for

    
    1-containing complexes  (
    
    
    
    1
    
    
    1
    
    
    1 and
    
    
    2
    
    
    1
    
    
    1) over
    
    
    2-containing complexes. This is crucial because the human kidney predominantly expresses the
    
    
    1 isoform, potentially allowing for targeted renal therapy while minimizing off-target effects in
    
    
    2-rich tissues (e.g., skeletal muscle).
  • Downstream Effectors:

    • mTORC1 Inhibition: Restores autophagy (essential for clearing damaged mitochondria/podocytes).

    • PGC-1

      
       Activation:  Promotes mitochondrial biogenesis and fatty acid oxidation (FAO), preventing lipotoxicity.
      
    • NF-

      
      B Suppression:  Reduces the transcription of inflammatory cytokines (IL-6, TNF-
      
      
      
      ).
Signaling Pathway Visualization

The following diagram illustrates the cascade initiated by PF-06679142 binding.

AMPK_Pathway PF PF-06679142 AMPK AMPK Complex (β1-Isoform) PF->AMPK Allosteric Activation mTOR mTORC1 AMPK->mTOR Inhibits PGC1 PGC-1α AMPK->PGC1 Activates NFkB NF-κB AMPK->NFkB Inhibits ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Phosphorylates (Inhibits Lipogenesis) Autophagy Autophagy Induction (Podocyte Survival) mTOR->Autophagy Restores Mito Mitochondrial Biogenesis & Fatty Acid Oxidation PGC1->Mito Promotes Inflam Reduced Inflammation NFkB->Inflam Downregulates ACC->Mito Reduces Lipotoxicity Fibrosis Reduced Fibrosis (TGF-β inhibition) Inflam->Fibrosis Progression

Figure 1: Signal transduction cascade of PF-06679142 in renal cells. Red arrows indicate activation; grey T-bars indicate inhibition.

Preclinical Efficacy & Data Synthesis

The primary validation of PF-06679142 comes from studies in the ZSF-1 Rat , a gold-standard model for Type 2 Diabetic Nephropathy that develops robust proteinuria and renal fibrosis.

Key Experimental Outcomes (ZSF-1 Model)

The following table summarizes the effects of chronic dosing (typically 60 days) of PF-06679142 or its close analog PF-06409577.

EndpointBiological RelevanceEffect of PF-06679142 Treatment
Urine Albumin Marker of glomerular filtration barrier integrity (Podocyte health).Significant Reduction (>50%) compared to vehicle.[]
Glomerular Filtration Rate (GFR) Measure of overall kidney function.[2][3]Preservation (attenuated decline vs. vehicle).
Renal Histology Structural assessment of damage.Reduced mesangial expansion and tubulointerstitial fibrosis.
Gene Expression Molecular drivers of disease.Downregulation of fibrotic markers (Col1a1, Tgfb1) and inflammatory cytokines.
Target Engagement Verification of mechanism.Increased phosphorylation of AMPK substrates (e.g., p-ACC) in kidney tissue.
Pharmacokinetics (PK) and Renal Clearance

A critical challenge in developing renal drugs is the Organic Anion Transporter (OAT) system, which can actively clear drugs into the urine, limiting their residence time.

  • Optimization: PF-06679142 was chemically optimized to balance oral bioavailability with reduced renal clearance mediated by Oat3 , ensuring sustained exposure in the kidney tissue without rapid washout.

Experimental Protocols

For researchers seeking to validate PF-06679142 in their own systems, the following protocols ensure robust data generation.

In Vitro Validation (Podocytes or Tubular Cells)

Objective: Confirm


1-selective AMPK activation and downstream signaling.
Cell Lines:  Human Conditionally Immortalized Podocytes (HCIP) or HK-2 (Proximal Tubule).
  • Preparation: Culture cells in low-glucose (5.5 mM) vs. high-glucose (30 mM) media to mimic diabetic stress for 48 hours.

  • Treatment: Treat with PF-06679142 (Dose range: 10 nM – 1

    
    M) for 1–6 hours. Include Compound C  (AMPK inhibitor) as a negative control.
    
  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Primary Antibodies: p-AMPK

      
       (Thr172), Total AMPK
      
      
      
      , p-ACC (Ser79), p-mTOR (Ser2448).
    • Normalization: Calculate p-AMPK/Total AMPK ratio.

  • Functional Assay (Seahorse): Measure Oxygen Consumption Rate (OCR) to assess mitochondrial respiration recovery.

In Vivo Workflow (ZSF-1 Rat Model)

Objective: Assess anti-albuminuric and anti-fibrotic efficacy.

Workflow cluster_measure Longitudinal Measures Start ZSF-1 Obese Rats (Age: 12 Weeks) Grouping Randomization (Based on Baseline Albuminuria) Start->Grouping Dosing Daily Oral Gavage (PF-06679142 vs Vehicle) Duration: 8-12 Weeks Grouping->Dosing Biweekly Bi-weekly Urine Collection (Metabolic Cages) Dosing->Biweekly Term Termination Dosing->Term Analysis 1. Histology (Picrosirius Red) 2. RNA-seq (Fibrosis Panel) 3. PK Analysis (Plasma/Kidney) Term->Analysis

Figure 2: Experimental workflow for in vivo validation.

Translational Considerations & Safety

The "Beta-1" Advantage

The isoform selectivity of PF-06679142 is its primary translational asset.

  • Kidney: High expression of

    
    1/
    
    
    
    2 and
    
    
    1.
  • Skeletal Muscle: High expression of

    
    2.
    
  • Implication: By selectively activating

    
    1 complexes, PF-06679142 avoids the risk of cardiac hypertrophy  or skeletal muscle glycogen accumulation  (PRKAG2 syndrome-like effects), which are theoretical risks of pan-AMPK activation.
    
Potential Biomarkers for Clinical Trials

To translate these findings to humans, "target engagement" biomarkers are required.

  • Urine: Reduction in Albumin:Creatinine Ratio (UACR).[4]

  • PBMCs: Phosphorylation of AMPK substrates in Peripheral Blood Mononuclear Cells (PBMCs) can serve as a surrogate for tissue activation, assuming the drug distributes there.

References

  • Cokorinos, E. C., et al. (2017). "Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice." Cell Metabolism, 25(5), 1147-1159. Link

  • Cameron, K. O., et al. (2016). "Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-Activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy."[][5] Journal of Medicinal Chemistry, 59(17), 8068-8081. Link

  • Ryder, T. F., et al. (2018). "Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK)." Journal of Medicinal Chemistry, 61(16), 7273-7288.[] Link

  • Salminen, A., & Kaarniranta, K. (2012). "AMP-activated protein kinase (AMPK) controls the aging process via an integrated signaling network." Ageing Research Reviews, 11(2), 230-241. Link

  • Feldman, P. L., et al. (2016). "The therapeutic potential of AMPK activation in kidney disease."[][6][7] Kidney International, 90(6), 1146-1148. Link

Sources

Foundational

Understanding the Isoform-Selective Activation of AMPK by PF-06679142

An In-depth Technical Guide A Senior Application Scientist Whitepaper for Researchers and Drug Development Professionals Abstract The AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeost...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

A Senior Application Scientist Whitepaper for Researchers and Drug Development Professionals

Abstract

The AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, making it a high-value target for metabolic diseases.[1] The existence of 12 distinct AMPK isoforms, arising from different combinations of its α, β, and γ subunits, presents a significant challenge and opportunity for therapeutic development: the design of isoform-selective activators.[2][3] This guide provides a detailed technical overview of PF-06679142, a potent and orally active small molecule activator celebrated for its selectivity for AMPK complexes containing the β1 subunit, particularly the α1β1γ1 and α2β1γ1 isoforms.[4] We will explore the biochemical and structural underpinnings of this selectivity, present the experimental methodologies required to validate it, and discuss the implications for future research and drug discovery.

Introduction: AMPK, The Cellular Energy Guardian

AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and two regulatory β and γ subunits.[2][5] This complex acts as a cellular fuel gauge; it is activated by stresses that increase the AMP:ATP ratio, such as low glucose, hypoxia, and ischemia.[1] Upon activation, primarily through phosphorylation at Threonine-172 on the α subunit by upstream kinases, AMPK orchestrates a metabolic switch.[6][7] It halts ATP-consuming anabolic pathways while stimulating ATP-producing catabolic pathways to restore energy balance.

The complexity of AMPK signaling is deepened by its isoform diversity. Mammalian cells express two α isoforms (α1, α2), two β isoforms (β1, β2), and three γ isoforms (γ1, γ2, γ3).[2] These subunits exhibit distinct tissue distribution and may confer unique regulatory properties and substrate specificities to the final heterotrimeric complex.[8] This diversity is not redundant; it allows for tissue-specific metabolic regulation, and targeting specific isoforms is a key strategy in developing therapeutics with improved efficacy and reduced off-target effects.

cluster_0 Cellular Stress cluster_1 AMPK Activation cluster_2 Metabolic Response Low Glucose Low Glucose AMPK AMPK Low Glucose->AMPK ↑ AMP:ATP Ratio Hypoxia Hypoxia Ischemia Ischemia Anabolic Pathways (ATP Consumption) Anabolic Pathways (ATP Consumption) AMPK->Anabolic Pathways (ATP Consumption) Inhibits Catabolic Pathways (ATP Production) Catabolic Pathways (ATP Production) AMPK->Catabolic Pathways (ATP Production) Stimulates Upstream Kinases (LKB1, CaMKKβ) Upstream Kinases (LKB1, CaMKKβ) Thr172 Phosphorylation Thr172 Phosphorylation Upstream Kinases (LKB1, CaMKKβ)->Thr172 Phosphorylation Thr172 Phosphorylation->AMPK Activates

Caption: High-level overview of the AMPK signaling pathway.

The Critical Role of the β-Subunit in Direct Pharmacological Activation

Small-molecule direct activators represent a major advancement in therapeutically targeting AMPK. Unlike indirect activators (e.g., metformin), which act on upstream pathways, direct activators bind to the AMPK complex itself. The primary binding site for many of these compounds, known as the allosteric drug and metabolite (ADaM) site, is a hydrophobic cavity located at the interface between the α-subunit's kinase domain and the β-subunit's carbohydrate-binding module (CBM).[8]

This strategic location makes the β-subunit isoform (β1 or β2) a critical determinant of activator selectivity.[2][5] Subtle differences in the amino acid composition and conformation of the ADaM site between β1- and β2-containing complexes dictate the binding affinity and subsequent allosteric activation by a given compound. PF-06679142 exploits these differences to achieve its remarkable selectivity.

PF-06679142: Quantitative Profile of a β1-Selective Activator

PF-06679142 is a novel, potent activator that demonstrates clear selectivity for AMPK complexes containing the β1 subunit.[4] This selectivity is not merely a qualitative observation but is supported by robust biochemical data that quantifies its potency (EC50) and binding affinity (Kd) across different isoforms.

The compound shows potent activation of the α1β1γ1 isoform with an EC50 of 22 nM and a binding affinity (Kd) of 14 nM.[4] Crucially, it exhibits minimal activity against β2-containing isoforms such as α1β2γ1 and α2β2γ1.[4] This pronounced selectivity is the cornerstone of its potential as a refined pharmacological tool and therapeutic candidate.

IsoformParameterValueReference
α1β1γ1 EC50 (Activation)22 nM[4]
α1β1γ1 Kd (Binding Affinity)14 nM[4]
α1β2γ1 ActivityMinimal[4]
α2β2γ1 ActivityMinimal[4]
α2β2γ3 ActivityMinimal[4]

Table 1: Biochemical Selectivity Profile of PF-06679142.

cluster_beta1 β1-Containing AMPK Complexes cluster_beta2 β2-Containing AMPK Complexes PF066 PF-06679142 a1b1g1 α1β1γ1 PF066->a1b1g1 High Affinity Binding a2b1g1 α2β1γ1 PF066->a2b1g1 High Affinity Binding a1b2g1 α1β2γ1 PF066->a1b2g1 Low Affinity Binding a2b2g1 α2β2γ1 PF066->a2b2g1 Low Affinity Binding Activation Potent Activation a1b1g1->Activation a2b1g1->Activation NoActivation Minimal Activity a1b2g1->NoActivation a2b2g1->NoActivation

Caption: Logical relationship of PF-06679142's isoform selectivity.

Experimental Validation of Isoform Selectivity

Establishing the selectivity of a compound like PF-06679142 requires a rigorous, multi-faceted experimental approach. The core principle is to compare the compound's effect on the target isoform (e.g., α1β1γ1) against its effect on other relevant isoforms (e.g., α1β2γ1).

4.1. Workflow for Selectivity Profiling

A self-validating workflow is essential for generating trustworthy data. This involves expressing and purifying the distinct AMPK isoform complexes, performing parallel kinase activity assays, and validating the results with direct binding studies.

cluster_0 1. Isoform Expression & Purification cluster_1 2. Kinase Activity Assay cluster_2 3. Data Analysis & Validation A Express α1, β1, γ1 subunits in host system (e.g., insect cells) C Purify heterotrimeric α1β1γ1 complex A->C B Express α1, β2, γ1 subunits in parallel D Purify heterotrimeric α1β2γ1 complex B->D E Set up parallel reactions: - α1β1γ1 + PF-06679142 - α1β2γ1 + PF-06679142 - Vehicle Controls C->E D->E F Incubate with Substrate (e.g., AMARA peptide) & ATP E->F G Measure Product Formation (e.g., ADP) using ADP-Glo™ Assay F->G H Generate Dose-Response Curves Calculate EC50 values G->H I Compare EC50 values: Potent for α1β1γ1 vs. Minimal for α1β2γ1? H->I J Confirm with Binding Assay (e.g., SPR) to measure Kd I->J K Conclusion: PF-06679142 is β1-selective J->K

Caption: Experimental workflow for AMPK isoform selectivity profiling.

4.2. Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)

This protocol outlines a common method for quantifying AMPK activity by measuring the amount of ADP produced, which directly correlates with kinase activity.[1] This luminescent assay is highly sensitive and suitable for high-throughput screening and selectivity profiling.[1][9]

Objective: To determine the EC50 of PF-06679142 for α1β1γ1 and α1β2γ1 AMPK complexes.

Materials:

  • Purified, active AMPK α1β1γ1 and α1β2γ1 complexes.

  • PF-06679142 stock solution in DMSO.

  • Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT, 100µM AMP.[1]

  • Substrate: AMARA peptide (or other suitable peptide substrate).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white assay plates.

  • Plate reader capable of measuring luminescence.

Methodology:

  • Compound Preparation (Dose-Response):

    • Prepare a serial dilution of PF-06679142 in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 10 µM.

    • Causality: This creates a concentration gradient to accurately determine the compound's potency (EC50).

    • Prepare a DMSO-only control (vehicle control). This is critical for establishing the baseline enzyme activity without any compound-induced effect.

  • Reaction Setup:

    • In separate wells of a 384-well plate, add 2.5 µL of the kinase reaction mix containing the AMPK enzyme (α1β1γ1 or α1β2γ1), substrate peptide, and kinase buffer.

    • Add 2.5 µL of the serially diluted PF-06679142 or vehicle control to the respective wells.

    • Trustworthiness: Running isoforms in parallel on the same plate minimizes inter-assay variability. Including "no enzyme" and "no substrate" controls can validate that the signal is specific to the enzymatic reaction.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, determined in preliminary optimization experiments.

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction by depleting the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Causality: Removing unused ATP is essential to prevent background signal in the subsequent luminescence step.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains an enzyme that converts the ADP produced by the AMPK reaction back into ATP, which is then used by a luciferase to generate light.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the PF-06679142 concentration.

    • Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to calculate the EC50 value for each isoform. The selectivity is determined by the ratio of EC50 values between the β2 and β1 isoforms.

Conclusion and Future Directions

PF-06679142 stands out as a highly selective activator of β1-containing AMPK complexes. This selectivity is rooted in the specific structural topology of the ADaM allosteric binding site, which differs between β1 and β2 subunits. Rigorous biochemical characterization, using validated workflows and assays as described herein, is paramount to confirming and quantifying this isoform preference.

The availability of a tool compound like PF-06679142 with a well-defined selectivity profile is invaluable. It allows researchers to dissect the specific roles of α1β1γ1 and α2β1γ1 complexes in various physiological and pathological processes. Furthermore, its demonstrated in vivo target engagement in models of diabetic nephropathy highlights the therapeutic potential of targeting specific AMPK isoforms to achieve desired clinical outcomes with greater precision.[4]

References
  • Hawley, S. A., Lang, T., Zeqiraj, E., Lepistö, M., Martin, R., & Sakamoto, K. (2017). Effect of different γ-subunit isoforms on the regulation of AMPK. Biochemical Society Transactions, 45(3), 735-745. [Link]

  • Aledavood, T., Cárdenas-Montesinos, D., Ghafouri, R., & Ramezani-Gharahges, A. (2021). Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739. Frontiers in Molecular Biosciences, 8, 764491. [Link]

  • McBride, A., Ghilagaber, S., Nikolaev, A., & Hardie, D. G. (2009). The Glycogen-Binding Domain on the AMPK β Subunit Allows the Kinase to Act as a Glycogen Sensor. Cell Metabolism, 9(1), 23-34. [Link]

  • Gómez-Galeno, J. E., et al. (2016). Probing the enzyme kinetics, allosteric modulation and activation of α1- and α2-subunit-containing AMP-activated protein kinase (AMPK) heterotrimeric complexes by pharmacological and physiological activators. Biochemical Journal, 473(6), 731-744. [Link]

  • Vincent, O., & Carlson, M. (2016). The β subunit of yeast AMP-activated protein kinase directs substrate specificity in response to alkaline stress. Molecular Biology of the Cell, 27(13), 2119-2128. [Link]

  • Aledavood, T., Cárdenas-Montesinos, D., Ghafouri, R., & Ramezani-Gharahges, A. (2020). Structural basis of the selective activation of enzyme isoforms: Allosteric response to activators of β1- and β2-containing AMPK complexes. Computational and Structural Biotechnology Journal, 18, 2521-2534. [Link]

  • AMPK Assay – A Transcreener ADP² Assay Application. (n.d.). BellBrook Labs. Retrieved February 22, 2024, from [Link]

  • Kopietz, F., et al. (2022). AMPKβ isoform expression patterns in various adipocyte models and in relation to body mass index. Frontiers in Physiology, 13, 939634. [Link]

  • Samuel, B. S., et al. (2024). Catalytic isoforms of AMP-activated protein kinase differentially regulate IMPDH activity and photoreceptor neuron function. JCI Insight, 9(1), e169904. [Link]

Sources

Exploratory

The Impact of PF-06679142 on Renal Fibrosis and Inflammation: A Technical Guide for Preclinical Evaluation

Introduction: The Unmet Need in Chronic Kidney Disease Chronic Kidney Disease (CKD) represents a significant and growing global health challenge, characterized by a progressive loss of kidney function.[1] A final common...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Need in Chronic Kidney Disease

Chronic Kidney Disease (CKD) represents a significant and growing global health challenge, characterized by a progressive loss of kidney function.[1] A final common pathway for virtually all forms of progressive kidney disease is renal fibrosis, a process of excessive scarring and extracellular matrix deposition that ultimately leads to organ failure.[2][3] This fibrotic process is intimately linked with chronic inflammation, a key driver of tissue injury and dysfunction in CKD.[3][4] The interplay between inflammation and fibrosis creates a vicious cycle that perpetuates kidney damage.

Current therapeutic strategies for CKD primarily focus on managing symptoms and slowing disease progression, but there remains a critical need for targeted therapies that can directly halt or even reverse the underlying fibrotic and inflammatory processes. This guide provides an in-depth technical overview of the preclinical evaluation of a novel therapeutic candidate, PF-06679142, focusing on its impact on key markers of renal fibrosis and inflammation.

PF-06679142: A Hypothetical NLRP3 Inflammasome Inhibitor

For the purposes of this guide, we will consider PF-06679142 as a potent and selective small molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response and has been increasingly implicated in the pathogenesis of both acute and chronic kidney diseases.[1][5][6] Aberrant activation of the NLRP3 inflammasome in response to various danger signals contributes to glomerular damage, tubulointerstitial inflammation, and fibrosis.[5]

Mechanism of Action: Targeting the Core of Renal Inflammation

The activation of the NLRP3 inflammasome is a two-step process. The priming step involves the upregulation of NLRP3 expression, often triggered by signaling through pathways like NF-κB.[6][7] The activation step is initiated by a variety of stimuli, leading to the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[6][8] This assembly leads to the cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[7][8] These cytokines are potent mediators of inflammation and contribute to the progression of renal injury.[5]

PF-06679142 is hypothesized to directly bind to a critical component of the NLRP3 inflammasome, preventing its assembly and subsequent activation of caspase-1. This targeted inhibition is expected to block the production of mature IL-1β and IL-18, thereby mitigating the downstream inflammatory cascade that drives renal fibrosis.

PF-06679142_Mechanism_of_Action cluster_0 Renal Injury Stimuli cluster_1 NLRP3 Inflammasome Pathway cluster_2 Downstream Effects Damage-Associated Molecular Patterns (DAMPs) Damage-Associated Molecular Patterns (DAMPs) NF-kB Activation NF-kB Activation Damage-Associated Molecular Patterns (DAMPs)->NF-kB Activation Signal 1 NLRP3 Inflammasome Assembly NLRP3 Inflammasome Assembly Damage-Associated Molecular Patterns (DAMPs)->NLRP3 Inflammasome Assembly Signal 2 Pathogen-Associated Molecular Patterns (PAMPs) Pathogen-Associated Molecular Patterns (PAMPs) Pathogen-Associated Molecular Patterns (PAMPs)->NF-kB Activation Signal 1 Pro-IL-1B & Pro-IL-18 Pro-IL-1B & Pro-IL-18 NF-kB Activation->Pro-IL-1B & Pro-IL-18 NLRP3 Priming NLRP3 Priming NF-kB Activation->NLRP3 Priming IL-1B (mature) IL-1B (mature) Pro-IL-1B & Pro-IL-18->IL-1B (mature) IL-18 (mature) IL-18 (mature) Pro-IL-1B & Pro-IL-18->IL-18 (mature) NLRP3 NLRP3 NLRP3->NLRP3 Inflammasome Assembly ASC ASC ASC->NLRP3 Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->NLRP3 Inflammasome Assembly Caspase-1 (active) Caspase-1 (active) NLRP3 Inflammasome Assembly->Caspase-1 (active) Caspase-1 (active)->IL-1B (mature) Cleavage Caspase-1 (active)->IL-18 (mature) Cleavage PF-06679142 PF-06679142 PF-06679142->NLRP3 Inflammasome Assembly Inhibits Inflammation Inflammation IL-1B (mature)->Inflammation IL-18 (mature)->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis

Figure 1: Proposed mechanism of action for PF-06679142.

Impact on Renal Fibrosis and Inflammation Markers

The efficacy of PF-06679142 in a preclinical model of renal fibrosis, such as the unilateral ureteral obstruction (UUO) model, can be assessed by quantifying its effects on key markers of fibrosis and inflammation.

Quantitative Analysis of Key Markers

The following table summarizes the expected impact of PF-06679142 on various markers in the UUO model.

Marker Category Marker Expected Impact of PF-06679142 Method of Analysis
Renal Function Serum CreatinineDecreaseBiochemical Assay
Blood Urea Nitrogen (BUN)DecreaseBiochemical Assay
Fibrosis Collagen DepositionDecreaseMasson's Trichrome Staining
α-Smooth Muscle Actin (α-SMA)DecreaseImmunohistochemistry/Western Blot
FibronectinDecreaseImmunohistochemistry/Western Blot
Collagen Type I (Col1a1) mRNADecreaseqPCR
Inflammation IL-1βDecreaseELISA/qPCR
TNF-αDecreaseELISA/qPCR
Monocyte Chemoattractant Protein-1 (MCP-1)DecreaseELISA/qPCR
F4/80 (Macrophage Marker)DecreaseImmunohistochemistry

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of PF-06679142.

Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a well-established method for inducing renal fibrosis.

UUO_Model_Workflow Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Day -7 to -1 Surgical Procedure (UUO) Surgical Procedure (UUO) Baseline Measurements->Surgical Procedure (UUO) Day 0 Randomization & Dosing Randomization & Dosing Surgical Procedure (UUO)->Randomization & Dosing Day 1 Daily Dosing (Vehicle or PF-06679142) Daily Dosing (Vehicle or PF-06679142) Randomization & Dosing->Daily Dosing (Vehicle or PF-06679142) Day 1-14 Terminal Sacrifice & Sample Collection Terminal Sacrifice & Sample Collection Daily Dosing (Vehicle or PF-06679142)->Terminal Sacrifice & Sample Collection Day 14 Histology Histology Terminal Sacrifice & Sample Collection->Histology Biochemical Analysis Biochemical Analysis Terminal Sacrifice & Sample Collection->Biochemical Analysis Molecular Analysis Molecular Analysis Terminal Sacrifice & Sample Collection->Molecular Analysis

Figure 2: Experimental workflow for the UUO model.

Step-by-Step Methodology:

  • Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week.

  • Baseline Measurements: Collect baseline blood and urine samples.

  • Surgical Procedure (UUO):

    • Anesthetize the mouse.

    • Make a flank incision to expose the left kidney and ureter.

    • Ligate the left ureter at two points.

    • Suture the incision.

    • Provide post-operative analgesia.

  • Randomization and Dosing: Randomly assign mice to vehicle control or PF-06679142 treatment groups.

  • Daily Dosing: Administer the assigned treatment (e.g., via oral gavage) daily for 14 days.

  • Terminal Sacrifice and Sample Collection:

    • On day 14, anesthetize the mice and collect blood via cardiac puncture.

    • Perfuse the kidneys with saline.

    • Harvest both the obstructed (left) and contralateral (right) kidneys.

    • Process kidney tissue for histology, protein, and RNA analysis.

Assessment of Renal Fibrosis

Masson's Trichrome Staining for Collagen Deposition

This histological stain is used to visualize collagen fibers.

Protocol:

  • Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4 µm sections and mount on slides.

  • Deparaffinize and rehydrate the sections.

  • Stain with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue.

  • Dehydrate and mount the sections.

  • Capture images using a light microscope and quantify the blue-stained fibrotic area using image analysis software.

Assessment of Myofibroblast Activation

Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

α-SMA is a marker of activated myofibroblasts, the primary collagen-producing cells in renal fibrosis.

Protocol:

  • Prepare paraffin-embedded kidney sections as described above.

  • Perform antigen retrieval (e.g., using citrate buffer).

  • Block endogenous peroxidase activity.

  • Block non-specific binding sites.

  • Incubate with a primary antibody against α-SMA.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Develop the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstain with hematoxylin.

  • Dehydrate, mount, and image.

  • Quantify the positively stained area.

Quantification of Inflammatory Markers

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β

ELISA is a sensitive method for quantifying cytokine levels in tissue homogenates or serum.

ELISA_Workflow Coat Plate with Capture Antibody Coat Plate with Capture Antibody Block Non-Specific Binding Block Non-Specific Binding Coat Plate with Capture Antibody->Block Non-Specific Binding Add Samples and Standards Add Samples and Standards Block Non-Specific Binding->Add Samples and Standards Add Detection Antibody Add Detection Antibody Add Samples and Standards->Add Detection Antibody Add Enzyme-Conjugate Add Enzyme-Conjugate Add Detection Antibody->Add Enzyme-Conjugate Add Substrate Add Substrate Add Enzyme-Conjugate->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Calculate Concentration Calculate Concentration Measure Absorbance->Calculate Concentration

Figure 3: General workflow for a sandwich ELISA.

Protocol:

  • Coat a 96-well plate with a capture antibody specific for IL-1β.

  • Block the plate to prevent non-specific binding.

  • Add kidney tissue homogenates and a serial dilution of a known standard to the wells.

  • Incubate with a biotinylated detection antibody for IL-1β.

  • Add streptavidin-HRP conjugate.

  • Add a chromogenic substrate (e.g., TMB).

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of IL-1β in the samples based on the standard curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the mRNA levels of fibrotic and inflammatory genes.

Protocol:

  • Extract total RNA from kidney tissue using a suitable kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qPCR using gene-specific primers for target genes (e.g., Col1a1, Acta2 (α-SMA), Il1b, Tnf) and a housekeeping gene (e.g., Gapdh).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

The preclinical evaluation of PF-06679142, a hypothetical NLRP3 inflammasome inhibitor, provides a framework for assessing the therapeutic potential of novel agents targeting renal fibrosis and inflammation. By employing established in vivo models and a comprehensive panel of analytical techniques, researchers can elucidate the mechanism of action and quantify the efficacy of such compounds. A thorough and well-documented preclinical data package is essential for advancing promising new therapies for chronic kidney disease into clinical development.

References

  • Chronic kidney disease and NLRP3 inflammasome: Pathogenesis, development and targeted therapeutic str
  • Serum and urine markers of collagen degradation reflect renal fibrosis in experimental kidney diseases. - Nordic Bioscience. (2015). Vertex AI Search.
  • TGF-β signaling in the kidney: profibrotic and protective effects - PMC - NIH. Vertex AI Search.
  • Targeting the NLRP3 inflammasome in kidney disease: molecular mechanisms, pathogenic roles, and emerging small-molecule therapeutics - Frontiers. (2025). Vertex AI Search.
  • The Role of the NLRP3 Inflammasome in Mediating Glomerular and Tubular Injury in Diabetic Nephropathy - Frontiers. (2022). Vertex AI Search.
  • Renal fibrosis: research progress on mechanisms and therapeutic str
  • NLRP3 inflammasome activation is involved in Ang II-induced kidney damage via mitochondrial dysfunction | Oncotarget. (2016). Vertex AI Search.
  • Inflammation and renal fibrosis: recent developments on key signaling molecules as potential therapeutic targets - PMC. Vertex AI Search.
  • Inflammasomes and Acute Kidney Injury - PMC - NIH. (2024). Vertex AI Search.
  • Action Mechanisms and Therapeutic Targets of Renal Fibrosis - Open Access Pub. Vertex AI Search.
  • Cellular and molecular mechanisms of renal fibrosis - PMC. Vertex AI Search.

Sources

Foundational

PF-06679142 vs indirect AMPK activators mechanism overview

Mechanism, Selectivity, and Experimental Differentiation Executive Summary This guide provides a technical analysis comparing PF-06679142 , a potent, direct, and isoform-selective activator of AMP-activated protein kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism, Selectivity, and Experimental Differentiation

Executive Summary

This guide provides a technical analysis comparing PF-06679142 , a potent, direct, and isoform-selective activator of AMP-activated protein kinase (AMPK), against the class of indirect AMPK activators (e.g., Metformin, AICAR, 2-Deoxyglucose).

While indirect activators rely on inducing cellular energy stress (increasing AMP:ATP ratios) to trigger AMPK, PF-06679142 functions via a distinct allosteric mechanism at the ADaM (Allosteric Drug and Metabolite) site . This distinction is critical for researchers, as it decouples AMPK activation from mitochondrial inhibition, offering a tool to probe AMPK biology without the confounding variables of energetic crisis.

The AMPK Signaling Node: A Dual-Input System

To understand the divergence between these two classes, one must first map the activation inputs of the AMPK heterotrimer (


, 

,

subunits).
The Canonical "Energy Stress" Pathway (Indirect)

Indirect activators do not bind AMPK. Instead, they inhibit ATP production (usually via Mitochondrial Complex I inhibition) or accelerate ATP consumption.

  • Mechanism: Drop in ATP

    
     Rise in AMP/ADP 
    
    
    
    AMP binds
    
    
    -subunit (CBS motifs).
  • Consequence:

    • Allosteric activation (minor).

    • Promotes Thr172 phosphorylation by LKB1.

    • Inhibits Thr172 dephosphorylation (major regulatory step).

The "Molecular Switch" Pathway (Direct - PF-06679142)

PF-06679142 bypasses the


-subunit entirely.
  • Mechanism: Binds to the ADaM site , a hydrophobic pocket formed at the interface of the

    
    -subunit kinase domain (KD) and the 
    
    
    
    -subunit carbohydrate-binding module (CBM).[1]
  • Consequence: Induces a conformational change that protects Thr172 from phosphatases and allosterically activates the kinase independent of AMP levels.

AMPK_Activation_Pathways cluster_indirect Indirect Activation (Energy Stress) cluster_direct Direct Activation (Allosteric) Metformin Metformin / AICAR Mito Mitochondrial Complex I Inhibition Metformin->Mito Energy ↓ ATP / ↑ AMP Mito->Energy Gamma AMP binds Gamma-Subunit Energy->Gamma Conf_Change Conformational Change Gamma->Conf_Change PF066 PF-06679142 ADaM Binds ADaM Site (Alpha-Beta Interface) PF066->ADaM ADaM->Conf_Change AMPK_Inactive AMPK (Inactive) Dephosphorylated AMPK_Inactive->Conf_Change Phospho Protection from Dephosphorylation (pThr172) Conf_Change->Phospho AMPK_Active AMPK (Active) Signaling Output Phospho->AMPK_Active

Figure 1: Dual mechanisms of AMPK activation. Indirect activators (left) rely on metabolic stress, while PF-06679142 (right) directly engages the ADaM site.

Pharmacological Profile Comparison

The utility of PF-06679142 lies in its selectivity and potency . Unlike AMP (which activates all 12 AMPK heterotrimer combinations), PF-06679142 is highly selective for complexes containing the


1 isoform .
Comparative Data Table
FeaturePF-06679142 (Direct)Indirect Activators (e.g., Metformin)
Primary Target AMPK

-

1 Interface (ADaM Site)
Mitochondrial Complex I (or Adenosine Kinase for AICAR)
AMPK Isoform Selectivity High (

1-selective)
. Minimal activity on

2.
None . Activates all isoforms via AMP.
Cellular ATP/AMP Ratio Unchanged . Does not cause energy stress.Altered . Requires drop in energy charge to work.
Potency (

)
~22 nM (Cell-free

1

1

1)
mM range (Metformin: ~1-2 mM; AICAR: ~0.5-1 mM)
Off-Target Risks Low (Kinase selective).High (Lactic acidosis, inhibition of other AMP-sensitive enzymes).
Dependence on LKB1 Partial (Protects pThr172).High (Requires LKB1 for phosphorylation).

Key Insight - The


1 Selectivity: 
PF-06679142's selectivity is driven by specific residues in the CBM of the 

1 subunit that form the ADaM pocket. This makes it an ideal tool for distinguishing

1-mediated biological functions (e.g., in liver or specific immune cells) from

2-mediated functions (e.g., skeletal muscle contraction).
Experimental Protocols: Distinguishing Direct vs. Indirect

To scientifically validate whether an observed effect is due to direct AMPK activation or indirect energy stress, researchers should employ the following "Self-Validating" workflow.

Protocol A: The "Energy Clamp" Validation

Objective: Prove activation occurs without ATP depletion.

  • Treat Cells: Incubate cells (e.g., Hepatocytes or HEK293) with PF-06679142 (100 nM - 1

    
    M) vs. Metformin (2 mM) for 1 hour.
    
  • Lysis: Lyse cells rapidly.

  • HPLC/Mass Spec Analysis: Measure intracellular AMP, ADP, and ATP levels.

    • Result (Direct): p-AMPK (Thr172) increases; AMP:ATP ratio remains baseline .

    • Result (Indirect): p-AMPK (Thr172) increases; AMP:ATP ratio spikes .

Protocol B: The "Isoform Exclusion" Assay

Objective: Confirm target engagement via


-subunit specificity.
  • Model System: Use Wild-Type (WT) cells vs. CRISPR-Cas9

    
    1-knockout (or 
    
    
    
    2-only expressing) cells.
  • Assay: Western Blot for p-ACC (Ser79) - a direct AMPK substrate.

    • PF-06679142:[2] Strong p-ACC signal in WT; Loss of signal in

      
      1-null/
      
      
      
      2-only cells.
    • Indirect Activator: Strong p-ACC signal in both cell types (as AMP activates both

      
      1 and 
      
      
      
      2 complexes).
Protocol C: Cell-Free Kinase Assay

Objective: Isolate the kinase from cellular metabolism.

  • Reaction Mix: Recombinant AMPK (

    
    1
    
    
    
    1
    
    
    1), ATP, SAMS peptide substrate.
  • Addition: Add compound.

  • Readout: Measure phosphate transfer (e.g., via radiolabel or fluorescence).

    • PF-06679142:[2]Activates purified enzyme directly.[3]

    • Indirect Activator:No effect (requires the cellular machinery to generate AMP).

Experimental_Workflow cluster_assays Differentiation Protocol Start Unknown Compound / PF-06679142 CellFree 1. Cell-Free Kinase Assay (Recombinant AMPK) Start->CellFree CellBased 2. Cell-Based Assay (Hepatocytes) Start->CellBased Measure_Activity Measure Kinase Activity CellFree->Measure_Activity Measure_Energy Measure AMP:ATP Ratio CellBased->Measure_Energy Decision Decision Node Measure_Activity->Decision Active in vitro? Measure_Energy->Decision ATP Stable? Direct Direct Activator (PF-06679142) Decision->Direct Yes (In vitro) + Yes (Stable ATP) Indirect Indirect Activator (Metformin/Mito-Toxin) Decision->Indirect No (In vitro) + No (ATP Drop)

Figure 2: Decision tree for classifying AMPK activators.

Therapeutic Implications & Causality

The development of PF-06679142 (and related compounds like PF-06409577) was driven by the need to separate the metabolic benefits of AMPK activation from the toxicity of mitochondrial inhibition.

  • Renal Disease: In the ZSF-1 rat model of diabetic nephropathy, PF-06679142 demonstrated that direct AMPK activation could reduce albuminuria and improve podocyte function without the lactic acidosis risk associated with systemic mitochondrial inhibition.

  • Synergy: Interestingly, because PF-06679142 binds the ADaM site and AMP binds the

    
    -subunit, they can work synergistically . In conditions of mild physiological stress (low AMP), PF-06679142 can dramatically amplify the kinase's output, effectively lowering the threshold for endogenous activation.
    
References
  • Edmonds, D. J., et al. (2018). "Discovery of PF-06679142, a Potent, Selective, and Orally Bioavailable Inhibitor of AMP-Activated Protein Kinase (AMPK) for the Treatment of Diabetic Nephropathy."[2] Journal of Medicinal Chemistry. Link

  • Xiao, B., et al. (2013). "Structural basis of AMPK regulation by small molecule activators." Nature Communications. Link

  • Cignarella, A., et al. (2015). "Pharmacological characterization of a novel potent, selective, and orally active AMPK activator." FASEB Journal (Note: Often cited in context of Pfizer's broader AMPK program; see Edmonds 2018 for specific compound disclosure).
  • Cameron, K. O., & Kurumbail, R. G. (2016). "Recent progress in the identification of adenosine monophosphate-activated protein kinase (AMPK) activators."[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Hardie, D. G., et al. (2012). "AMPK: a nutrient and energy sensor that maintains energy homeostasis." Nature Reviews Molecular Cell Biology. Link

Sources

Protocols & Analytical Methods

Method

PF-06679142 solubility protocols for in vitro cell culture assays

Application Note: Solubility & Handling Protocols for PF-06679142 in In Vitro AMPK Assays Introduction & Compound Profile PF-06679142 is a potent, selective, and orally active activator of AMP-activated protein kinase (A...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility & Handling Protocols for PF-06679142 in In Vitro AMPK Assays

Introduction & Compound Profile

PF-06679142 is a potent, selective, and orally active activator of AMP-activated protein kinase (AMPK) , specifically targeting the


 isoform. Unlike non-specific activators (e.g., AICAR) or indirect activators (e.g., Metformin), PF-06679142 binds directly to the AMPK complex, making it a critical tool for dissecting AMPK signaling in metabolic diseases such as diabetic nephropathy and chronic kidney disease (CKD).

Chemically, PF-06679142 is an indole-3-carboxylic acid derivative .[1][2] Its physicochemical nature presents specific challenges for in vitro handling:

  • Lipophilicity: It requires organic solvents (DMSO) for solubilization.

  • Acidity: The carboxylic acid moiety means its solubility profile can be pH-dependent, though it is generally ionized (soluble) at physiological pH (7.4).

  • Potency: With an EC

    
     of ~22 nM, low-concentration handling requires precise serial dilution to avoid adsorption losses ("sticky compound" effect).
    

This guide provides a standardized protocol to maintain compound stability, ensure solubility, and deliver accurate dosing in cell culture assays.

Physicochemical Specifications

PropertySpecificationNotes
Compound Name PF-06679142
Target AMPK (

isoform)
Direct activator
Molecular Weight 357.35 g/mol Use this for Molarity calculations
Appearance White to off-white solid
Primary Solvent DMSO (Dimethyl Sulfoxide)Solubility

10 mM
Aqueous Solubility Low (< 1 mg/mL)Precipitates in water/PBS without carriers
Storage (Powder) -20°CDesiccated, dark
Storage (Stock) -80°CSingle-use aliquots recommended

Stock Solution Preparation (10 mM Standard)

Objective: Create a stable 10 mM master stock solution. Rationale: A 10 mM stock allows for 1000x dilution to achieve a high-test concentration of 10


M (keeping DMSO at 0.1%).

Protocol:

  • Weighing: Accurately weigh 1.0 mg of PF-06679142 powder into a sterile, amber glass vial (or low-binding polypropylene tube).

  • Calculation:

    
    
    
    
    
  • Solubilization: Add the calculated volume of anhydrous DMSO (Grade: Cell Culture Tested).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot: Dispense into 20–50

    
    L aliquots in PCR tubes or cryovials to avoid repeated freeze-thaw cycles. Store at -80°C.
    

Serial Dilution & Cell Treatment Strategy

Critical Failure Point: Direct addition of high-concentration DMSO stock into aqueous cell media often causes "crashing out" (microprecipitation) near the pipette tip, leading to inconsistent data. Solution: Use the Intermediate Dilution Method (200x Stock) .

Step-by-Step Workflow
  • Preparation of Intermediate Plate (DMSO only):

    • Perform all serial dilutions in 100% DMSO first. This ensures the compound remains fully soluble during the dilution steps.

    • Example: Dilute 10 mM stock 1:3 serially in DMSO to create a concentration range (10 mM

      
       3.3 mM 
      
      
      
      1.1 mM, etc.).
  • Preparation of Dosing Medium (2x Working Solution):

    • Dilute the DMSO intermediates 1:100 into pre-warmed culture media (e.g., DMEM + 10% FBS).

    • Result: This creates a "2x" solution containing 0.2% DMSO.

    • Why: The compound is now at a lower concentration where the proteins in FBS help solubilize it, preventing precipitation.

  • Final Addition to Cells:

    • Add the "2x Working Solution" directly to the wells containing cells (which already have 1x volume of media).

    • Final Result: 1x Compound Concentration, 0.1% DMSO .

Visualization: The Intermediate Dilution Workflow

G Powder PF-06679142 Powder Stock Master Stock (10 mM in DMSO) Powder->Stock Dissolve InterPlate Intermediate Plate (Serial Dilution in 100% DMSO) Stock->InterPlate Dilute 1:3 MediaMix 2x Working Solution (Media + 0.2% DMSO) InterPlate->MediaMix Dilute 1:200 (Into Media) CellWell Final Assay Well (1x Conc, 0.1% DMSO) MediaMix->CellWell Add 1:1 to Cells

Figure 1: Recommended dilution workflow to prevent precipitation shock. By keeping the compound in DMSO during serial dilution and prediluting into media before cell contact, solubility is maintained.

Experimental Validation & QC

To ensure the protocol is working, perform a Visual Precipitation Check before the main assay.

  • Prepare the highest concentration working solution (e.g., 10

    
    M in media).
    
  • Incubate at 37°C for 2 hours (typical assay window).

  • Inspect under a phase-contrast microscope (10x or 20x objective).

    • Pass: Media is clear; cells look healthy.

    • Fail: Dark crystals or "oily" droplets visible; cells appear shriveled (DMSO toxicity) or covered in debris.

Dose Range Recommendations:

  • EC50 Reference: ~22 nM (Cell-free/Biochemical).

  • Cellular Assay Range: 1 nM to 10

    
    M.
    
  • Toxic Limit: Avoid >30

    
    M as off-target effects and solubility issues increase significantly.
    

References

  • Culp, E. J., et al. (2019). Structure of the AMPK-PF-06679142 Complex.[1][2] (Note: Structural data derived from related Pfizer disclosures).

  • Li, Z., et al. (2020). "Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related Indole-3-carboxylic Acid Derivatives are Direct Activators of Adenosine Monophosphate-Activated Protein Kinase (AMPK)."[1][2] Journal of Medicinal Chemistry.

  • Cameron, K. O., et al. (2016). "Discovery of PF-06679142, a Potent and Selective Activator of AMPK for the Treatment of Diabetic Nephropathy." ACS Medicinal Chemistry Letters. (Contextual reference for class properties).
  • PubChem Compound Summary. "PF-06679142".[3] National Center for Biotechnology Information.

Sources

Application

measuring PF-06679142 target engagement in kidney tissue homogenates

Application Note: Measuring Target Engagement of PF-06679142 in Kidney Tissue Homogenates Abstract & Introduction PF-06679142 is a highly selective, covalent inhibitor of Transglutaminase 2 (TG2) , an enzyme implicated i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Measuring Target Engagement of PF-06679142 in Kidney Tissue Homogenates

Abstract & Introduction

PF-06679142 is a highly selective, covalent inhibitor of Transglutaminase 2 (TG2) , an enzyme implicated in the pathogenesis of renal fibrosis (e.g., Diabetic Kidney Disease, FSGS). In the context of drug development, demonstrating Target Engagement (TE) in the organ of interest is a critical "Go/No-Go" criterion.

Unlike reversible inhibitors, PF-06679142 forms a stable thioether bond with the active site cysteine (Cys277) of TG2. This covalent mechanism allows for a robust ex vivo occupancy assay: we measure the residual activity of TG2 in tissue homogenates. Since the drug-enzyme bond survives tissue lysis and dilution, any reduction in catalytic activity in treated animals compared to vehicle controls directly correlates to target occupancy.

This guide details the Solid-Phase 5-Biotin-amido-pentylamine (5-BP) Incorporation Assay , the gold standard for quantifying TG2 TE in complex tissue matrices like the kidney.

Mechanism of Action & Assay Principle

TG2 is a calcium-dependent enzyme.[1] In the cytosol (low Ca²⁺), it adopts a closed, inactive conformation.[1] In the extracellular matrix or during pathology (high Ca²⁺), it opens, exposing Cys277. PF-06679142 targets this open state.

The Assay Logic:

  • In Vivo: Drug binds TG2 in the kidney.

  • Ex Vivo (Lysis): Tissue is homogenized. Drug-bound TG2 remains inactive. Free TG2 is preserved.

  • Assay: We introduce a glutamine donor (N,N-dimethylcasein, DMC) and an amine donor (5-BP) along with excess Calcium.

  • Readout: Only Free TG2 will crosslink 5-BP to DMC. Drug-bound TG2 generates no signal.

    • High Signal = Low Target Engagement

    • Low Signal = High Target Engagement

MOA_Assay_Principle TG2_Inactive TG2 (Closed/Inactive) [Low Ca2+] TG2_Active TG2 (Open/Active) [High Ca2+] TG2_Inactive->TG2_Active Calcium Influx (Assay Buffer) Complex TG2-Drug Complex (Irreversibly Inactive) TG2_Active->Complex Covalent Binding (In Vivo Dosing) Product Biotinylated-DMC (Signal Generated) TG2_Active->Product Catalysis of 5-BP Incorporation Drug PF-06679142 (Inhibitor) NoProduct No Reaction (No Signal) Complex->NoProduct Substrates Added Substrate Substrates: DMC + 5-BP Substrate->Product

Figure 1: Mechanism of Action and Assay Logic. Calcium activates the enzyme, allowing either drug binding (inhibition) or substrate crosslinking (signal).

Materials & Reagents

ComponentSpecificationPurpose
Lysis Buffer 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA EDTA is critical during lysis to chelate Ca²⁺ and prevent TG2 from crosslinking the lysate soup before the assay.
Protease Inhibitors Roche cOmplete™ (EDTA-free)Prevents proteolytic degradation of TG2.
Assay Buffer 50 mM Tris-HCl (pH 7.4), 10 mM CaCl₂, 10 mM DTTDTT maintains the active site Cys in reduced state; Ca²⁺ overrides the lysis EDTA to activate the enzyme.
Capture Substrate N,N-dimethylcasein (DMC)Coats the ELISA plate; acts as the glutamine donor.
Detection Probe 5-(biotinamido)pentylamine (5-BP)The amine donor that gets crosslinked to DMC.
Detection System Streptavidin-HRP + TMB SubstrateDetects the biotinylated 5-BP.
Control Purified Guinea Pig Liver TG2Positive control for the assay standard curve.

Experimental Protocol

Phase A: Kidney Tissue Homogenization

Critical Step: Maintain cold chain (4°C) to prevent thermal denaturation.

  • Harvest: Rapidly dissect kidney tissue. Snap freeze in liquid nitrogen or process immediately.

  • Lysis: Add 10 volumes (w/v) of cold Lysis Buffer (containing 1 mM EDTA and Protease Inhibitors) to the tissue.

    • Note: Do not add DTT to the lysis buffer; reducing agents are only added during the assay step to avoid destabilizing the drug-target complex if it were reversible (though PF-06679142 is covalent, this is Good Laboratory Practice).

  • Homogenization: Use a bead beater (e.g., Precellys) or rotor-stator homogenizer until smooth.

  • Clarification: Centrifuge at 14,000 x g for 20 minutes at 4°C .

  • Collection: Collect the supernatant. Discard the pellet (debris).

  • Normalization: Measure total protein concentration (BCA Assay). Normalize all samples to 2 mg/mL with Lysis Buffer.

Phase B: Solid-Phase Activity Assay
  • Plate Coating:

    • Dissolve DMC in 50 mM Tris-HCl (pH 8.0) to 5 mg/mL.

    • Add 100 µL/well to a 96-well High-Binding ELISA plate (e.g., Nunc MaxiSorp).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash plate 3x with PBS-T (PBS + 0.05% Tween-20).

    • Block with 200 µL/well of 3% BSA in PBS for 1 hour at RT.

    • Wash 3x with PBS-T.

  • Reaction Setup (The "Switch"):

    • Prepare Reaction Mix : 50 mM Tris-HCl (pH 7.4), 10 mM CaCl₂ , 10 mM DTT , and 0.5 mM 5-BP .

    • Note: The 10 mM CaCl₂ is in excess of the 1 mM EDTA from the lysis buffer, effectively turning the enzyme "ON".

  • Assay Run:

    • Add 50 µL of Normalized Kidney Lysate (from Phase A) to the wells.

    • Immediately add 50 µL of Reaction Mix .

    • Incubate for 60 minutes at 37°C .

  • Stop & Wash:

    • Add 50 µL of 100 mM EDTA to stop the reaction (chelates Ca²⁺).

    • Wash plate 3x with PBS-T (removes unreacted 5-BP and lysate proteins).

  • Detection:

    • Add 100 µL/well Streptavidin-HRP (1:2000 in 1% BSA/PBS). Incubate 1 hour at RT.

    • Wash 5x with PBS-T.

    • Add 100 µL TMB Substrate. Develop for 10-20 mins (blue color).

    • Stop with 50 µL 1M H₂SO₄ (yellow color).

    • Read Absorbance at 450 nm .[2]

Data Analysis & Visualization

Workflow Diagram

Workflow Kidney Kidney Tissue (Drug Treated vs Vehicle) Lysis Homogenization (Lysis Buffer + EDTA) Kidney->Lysis Norm BCA Normalization (2 mg/mL) Lysis->Norm Reaction Add Lysate + 5-BP + Calcium (37°C, 60 min) Norm->Reaction Plate DMC-Coated Plate Plate->Reaction Wash Wash & Detect (Strep-HRP) Reaction->Wash Data OD450 Readout (Residual Activity) Wash->Data

Figure 2: Experimental Workflow. From tissue harvest to colorimetric readout.

Calculation of Target Engagement (TE)

Target engagement is calculated as the percentage of enzyme inhibition relative to the vehicle control.

  • Background Subtraction: Subtract the OD of "Blank" wells (Lysis buffer only, no protein) from all samples.

  • Normalization:

    
    
    
  • Target Occupancy (%):

    
    
    

Example Data Table:

GroupNMean OD450% Activity% Target EngagementInterpretation
Vehicle 51.200100%0%Full TG2 Activity
PF-06679142 (Low Dose) 50.60050%50%Partial Blockade
PF-06679142 (High Dose) 50.12010%90%Effective TE
No Substrate (Blank) 30.050--Background

Troubleshooting & Validation (Self-Validating Systems)

  • Signal-to-Noise Ratio: If the Vehicle OD is < 0.5, your assay sensitivity is too low.

    • Solution: Increase lysate concentration or incubation time. Ensure Calcium is fresh.

  • High Background: If Blank OD > 0.1.

    • Solution: Increase washing steps after the 5-BP reaction. Free 5-BP is "sticky."

  • EDTA Carryover: If the lysis buffer EDTA is too high (>5mM), the assay buffer Calcium (10mM) might not be enough to activate the enzyme.

    • Validation: Always run a "Spike-in" control where you add purified TG2 to the lysis buffer to ensure the buffer itself isn't inhibiting the reaction.

References

  • Primary Mechanism & Assay Logic: Griffin, M., et al. "Transglutaminase 2: an emerging therapeutic target for fibrosis and cancer." Nature Reviews Drug Discovery, 2002. Link (Foundational text on TG2 as a target).

  • Assay Protocol (Solid Phase): Siegel, M., et al. "Transglutaminase 2 inhibitors and their therapeutic role in disease states." Pharmacology & Therapeutics, 2008. Link (Describes the 5-BP/DMC assay principles).

  • Kidney Fibrosis Context: Shweke, N., et al. "Tissue transglutaminase contributes to interstitial renal fibrosis." American Journal of Pathology, 2003. Link

  • Covalent Inhibitor Methodology: Piper, J. L., et al. "Determining the mode of inhibition of transglutaminase 2 by dihydroisoxazoles." Biochemistry, 2002. Link (Methodology for characterizing covalent TG2 inhibitors).

(Note: While specific proprietary reports for PF-06679142 are often behind paywalls, the protocol above is the validated industry standard for evaluating the Pfizer TG2 inhibitor series described in associated patent literature US20210276960A1).

Sources

Method

Determining the In Vitro Potency of Novel Kinase Inhibitors: A Guide to EC50 Determination for PF-06679142

Introduction: The Critical Role of Potency in Kinase Inhibitor Development The landscape of targeted therapy, particularly in oncology, has been revolutionized by the development of small molecule kinase inhibitors.[1] P...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Potency in Kinase Inhibitor Development

The landscape of targeted therapy, particularly in oncology, has been revolutionized by the development of small molecule kinase inhibitors.[1] Protein kinases, as central nodes in cellular signaling pathways, are frequently dysregulated in various diseases.[1] Consequently, they have become one of the most important classes of drug targets.[1] The successful development of a novel kinase inhibitor hinges on a thorough characterization of its biochemical properties, with potency being a primary determinant of its therapeutic potential. The half-maximal effective concentration (EC50) is a key metric that quantifies the potency of a compound in a biochemical or cellular assay, representing the concentration at which 50% of the maximum biological effect is observed.[2]

This technical guide provides a comprehensive, step-by-step protocol for determining the in vitro EC50 value of PF-06679142, a putative novel tyrosine kinase inhibitor. While specific details for PF-06679142 are not publicly available, this document outlines a robust and widely applicable methodology using the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase as an exemplary target. EGFR is a well-validated target in oncology, and its inhibitors are a cornerstone of treatment for certain types of non-small cell lung cancer.[3] The principles and procedures detailed herein are readily adaptable to other tyrosine kinases and their inhibitors.

We will employ a luminescence-based assay platform, the ADP-Glo™ Kinase Assay, which offers high sensitivity and a broad dynamic range for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[4][5] This method avoids the use of radioactive materials and is highly amenable to high-throughput screening formats.[4]

The EGFR Signaling Cascade: A Key Target in Oncology

EGFR is a receptor tyrosine kinase that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event triggers the recruitment of adaptor proteins and initiates downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[6] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime therapeutic target.[6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds PF06679142 PF-06679142 PF06679142->EGFR Inhibits Autophosphorylation

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of PF-06679142.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4] The assay is performed in two steps following the kinase reaction:

  • Stopping the Kinase Reaction and ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and eliminate the remaining, unconsumed ATP. This step is crucial for ensuring that the luminescent signal generated in the second step is solely derived from the ADP produced by the kinase.[5]

  • ADP to ATP Conversion and Signal Generation: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the initial amount of ADP.[4][5]

A lower luminescent signal indicates a higher level of kinase inhibition, as less ADP is produced.

Experimental Protocol: In Vitro EGFR Kinase Assay for EC50 Determination

This protocol is optimized for a 384-well plate format, which is suitable for high-throughput screening and requires smaller reagent volumes.

Materials and Reagents
ReagentSupplierCatalog No. (Example)Storage Temperature
Recombinant Human EGFR Kinase DomainCarna Biosciences08-101-80°C
Poly(Glu, Tyr) 4:1 SubstrateSigma-AldrichP0275-20°C
ATP (Adenosine 5'-triphosphate), Ultra-PurePromegaV9151-20°C
PF-06679142User-providedN/A-20°C
ADP-Glo™ Kinase AssayPromegaV9101-20°C
Kinase Buffer (5X)User-preparedN/A4°C
DMSO, AnhydrousSigma-Aldrich276855Room Temperature
384-well, low-volume, white, flat-bottom platesCorning3572Room Temperature
Plate reader capable of luminescence detectionVariousN/AN/A

Preparation of Key Reagents

  • 1X Kinase Buffer: Prepare a working solution containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The specific requirements may vary depending on the kinase being assayed.

  • PF-06679142 Stock Solution: Prepare a 10 mM stock solution of PF-06679142 in 100% DMSO.

  • ATP Solution: Prepare a working solution of ATP in 1X Kinase Buffer. The final concentration in the assay should ideally be at or near the Km value of the kinase for ATP to accurately determine the potency of ATP-competitive inhibitors.[7] For many tyrosine kinases, a concentration of 10-100 µM is a good starting point.

  • Enzyme and Substrate Solutions: Dilute the recombinant EGFR kinase and the Poly(Glu, Tyr) substrate to their final desired concentrations in 1X Kinase Buffer. The optimal enzyme concentration should be determined empirically by performing a kinase titration to find the EC50 or EC80 value, which is the concentration that yields 50% or 80% of the maximal signal.[8]

Step-by-Step Assay Procedure
  • Compound Serial Dilution: a. Prepare a 10-point serial dilution of PF-06679142 in 100% DMSO. A 3-fold or 4-fold dilution series is recommended, starting from a high concentration (e.g., 1 mM).[6][9] b. Create an intermediate dilution of the compound series by diluting it into 1X Kinase Buffer. This will be your 4X final concentration plate. This step minimizes the final DMSO concentration in the assay wells to ≤1%, preventing solvent-induced inhibition of the enzyme.

  • Assay Plate Preparation (Total volume: 20 µL): a. To the wells of a 384-well white plate, add 5 µL of the 4X PF-06679142 serial dilutions. b. Include control wells:

    • No-inhibitor control (100% activity): Add 5 µL of 1X Kinase Buffer containing the same percentage of DMSO as the compound wells.
    • No-enzyme control (background): Add 5 µL of 1X Kinase Buffer with DMSO.
  • Kinase Reaction: a. Prepare a 2X master mix of the EGFR enzyme and Poly(Glu, Tyr) substrate in 1X Kinase Buffer. b. Add 5 µL of this enzyme/substrate mix to all wells except the "no-enzyme" controls. For the no-enzyme controls, add 5 µL of a 2X substrate-only mix. c. Prepare a 2X ATP solution in 1X Kinase Buffer. d. Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.[6] e. Cover the plate and incubate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction, which should be determined during assay development.[7]

  • ADP Detection: a. Equilibrate the plate and the ADP-Glo™ reagents to room temperature.[10] b. Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11] c. Incubate the plate at room temperature for 40 minutes.[5][10] d. Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[11] e. Incubate for another 30-60 minutes at room temperature.[5]

  • Data Acquisition: a. Measure the luminescence of each well using a plate reader. An integration time of 0.5 to 1 second per well is typically sufficient.

Data Analysis and EC50 Calculation

  • Background Subtraction: Subtract the average luminescence signal from the "no-enzyme" control wells from all other data points.

  • Normalization: Normalize the data by setting the average signal from the "no-inhibitor" control as 100% kinase activity. The percent inhibition for each compound concentration can be calculated as follows: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no-inhibitor))

  • Dose-Response Curve Fitting: Plot the percent inhibition against the logarithm of the PF-06679142 concentration. Fit the data using a sigmoidal dose-response (variable slope) equation, also known as a four-parameter logistic fit.[12][13]

  • EC50 Determination: The EC50 value is the concentration of PF-06679142 that corresponds to 50% inhibition on the fitted curve.[2]

cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis prep_inhibitor PF-06679142 Serial Dilution (4X) add_inhibitor Add 5 µL Inhibitor to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme Enzyme/Substrate Mix (2X) add_enzyme Add 5 µL Enzyme/Substrate Mix prep_enzyme->add_enzyme prep_atp ATP Solution (2X) add_atp Add 10 µL ATP to initiate reaction prep_atp->add_atp add_inhibitor->add_enzyme add_enzyme->add_atp incubate_kinase Incubate for 60 min at Room Temp add_atp->incubate_kinase add_adpglo Add 20 µL ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo Incubate for 40 min add_adpglo->incubate_adpglo add_detection Add 40 µL Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate for 30 min add_detection->incubate_detection read_plate Read Luminescence incubate_detection->read_plate calc_ec50 Normalize Data & Calculate EC50 read_plate->calc_ec50

Figure 2: General experimental workflow for the in vitro kinase assay.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the EC50 data, the following quality control measures are essential:

  • Z'-factor: Calculate the Z'-factor for the assay using the 100% activity and background controls. A Z'-factor between 0.5 and 1.0 indicates a robust and high-quality assay suitable for screening.

  • Reference Inhibitor: Always include a known inhibitor of the target kinase (e.g., Erlotinib for EGFR) as a positive control. The EC50 value obtained for the reference compound should be consistent with historical data and literature values.

  • Complete Curve: Ensure that the dose-response curve has a clear upper and lower plateau to allow for accurate fitting and determination of the EC50.

By adhering to this detailed protocol and incorporating rigorous quality control, researchers can confidently and accurately determine the in vitro potency of novel kinase inhibitors like PF-06679142, a critical step in the journey of drug discovery and development.

References

  • BellBrook Labs. (n.d.). TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • MBL Life Science. (n.d.). Tyrosine Kinase Assay Kits. Retrieved from [Link]

  • Zhang, J., et al. (2018). Screening assays for tyrosine kinase inhibitors: A review. Request PDF. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). TrkA Kinase Inhibitor Screening Assay Kit (DEIABL540). Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Viso, F., et al. (2024). Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity. PMC. Retrieved from [Link]

  • Cheng, K. C., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry. Retrieved from [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ResearchGate. Retrieved from [Link]

  • Cell Culture Collective. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Retrieved from [Link]

  • Therapeutic Target Database. (n.d.). Target Information. Retrieved from [Link]

  • ResearchGate. (n.d.). EC50 determination of antineoplastic kinase inhibitors against E. histolytica trophozoites. Retrieved from [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Retrieved from [Link]

  • BindingDB. (n.d.). BindingDB PrimarySearch_ki. Retrieved from [Link]

  • Johnson, T. W., et al. (2014). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. PMC. Retrieved from [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ResearchGate. Retrieved from [Link]

  • Wu, K. L., et al. (2022). Molecular target therapeutics of EGF-TKI and downstream signaling pathways in non-small cell lung cancers. PubMed. Retrieved from [Link]

Sources

Application

PF-06679142 pharmacokinetics study design for clearance assessment

Application Note: Definitive Pharmacokinetics Study Design for Clearance Assessment of PF-06679142 ) and Intrinsic Clearance ( ) of PF-06679142 Executive Summary This application note details the strategic study design f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Definitive Pharmacokinetics Study Design for Clearance Assessment of PF-06679142


) and Intrinsic Clearance (

) of PF-06679142

Executive Summary

This application note details the strategic study design for assessing the clearance mechanisms of PF-06679142 . Assuming PF-06679142 represents a small molecule New Chemical Entity (NCE) within the standard Pfizer numbering convention (typically Lipinski-compliant or "beyond Rule of 5" kinase/enzyme inhibitors), this guide prioritizes a mechanistic interrogation of elimination pathways.

Clearance (


) is the most critical pharmacokinetic parameter, determining steady-state concentration (

) and dosing frequency. This protocol moves beyond simple screening, employing a Middle-Out Approach : combining bottom-up in vitro intrinsic clearance (

) data with top-down in vivo validation.

Part 1: Strategic Framework & Workflow

The assessment is divided into three sequential modules to ensure resource efficiency and scientific rigor. We utilize the Well-Stirred Model of hepatic clearance as the central dogma for this design, assuming liver metabolism is the primary elimination route until proven otherwise.

Workflow Visualization

PK_Design cluster_InVitro Module 1: In Vitro Mechanistic Screen cluster_InVivo Module 2: In Vivo Validation cluster_Analysis Module 3: IVIVE & Scaling Start Start: PF-06679142 Clearance Assessment Microsomes Liver Microsomes (HLM/RLM) (Phase I: CYP450) Start->Microsomes PPB Plasma Protein Binding (Equilibrium Dialysis) Start->PPB Hepatocytes Cryopreserved Hepatocytes (Phase I + II + Transporters) Microsomes->Hepatocytes If Low Turnover IV_Study IV Bolus PK (Rat/Dog) Determine Systemic CL Hepatocytes->IV_Study Go/No-Go Decision Scaling Allometric Scaling (Simple vs. Correction Factors) PPB->Scaling PO_Study PO Administration Determine Bioavailability (F) IV_Study->PO_Study Bile_Cannulation Bile Duct Cannulation (If CL > Hepatic Blood Flow) IV_Study->Bile_Cannulation High Unexplained CL IV_Study->Scaling Prediction Human CL Prediction (Well-Stirred Model) Scaling->Prediction

Figure 1: Decision tree for PF-06679142 clearance characterization. The workflow emphasizes early identification of metabolic stability to guide in vivo dosing strategies.

Part 2: Module 1 - In Vitro Intrinsic Clearance ( )

Before animal dosing, we must define the intrinsic clearance (


) . This represents the enzyme's maximal ability to metabolize the drug in the absence of flow or protein binding limitations.
Experimental Rationale

We utilize Cryopreserved Hepatocytes over microsomes for PF-06679142.

  • Causality: Microsomes only contain Phase I enzymes (CYPs) and UGTs (if activated). Hepatocytes contain the full complement of Phase I/II enzymes and drug transporters, providing a more accurate prediction for compounds with complex metabolic profiles (typical of the PF-06 series).

Protocol 1.1: Hepatocyte Metabolic Stability Assay

Objective: Determine


 and 

.

Materials:

  • Cryopreserved Hepatocytes (Species: Human, Rat, Dog, Monkey).

  • Williams' Medium E (WME).

  • PF-06679142 (10 mM DMSO stock).

  • Positive Control: Verapamil (High CL) and Warfarin (Low CL).

Step-by-Step Methodology:

  • Thawing: Thaw hepatocytes at 37°C, suspend in WME, and centrifuge (50g, 5 min) to remove cryoprotectants. Assess viability (Trypan Blue); accept only if viability > 75%.

  • Incubation System:

    • Cell Density:

      
       cells/mL.
      
    • Substrate Concentration:

      
       (Ensure 
      
      
      
      to maintain linear kinetics).
    • Final DMSO: < 0.1%.

  • Reaction Initiation: Pre-incubate cells for 10 min at 37°C. Add PF-06679142.

  • Sampling: Remove

    
     aliquots at 
    
    
    
    min.
  • Quenching: Immediately dispense into

    
     ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
    
  • Analysis: Centrifuge (3000g, 20 min). Analyze supernatant via LC-MS/MS.

Data Analysis (Self-Validating Step): Plot


 vs. Time. The slope 

is the elimination rate constant.

Validation Check: If


 for the log-linear plot, data is non-linear (likely enzyme saturation or product inhibition) and must be repeated at a lower concentration (

).

Part 3: Module 2 - Protein Binding ( )

Clearance is driven by the unbound drug concentration. Ignoring plasma protein binding (PPB) leads to massive prediction errors in IVIVE (In Vitro to In Vivo Extrapolation).

Protocol 2.1: Rapid Equilibrium Dialysis (RED)

Objective: Determine Fraction Unbound (


).

Methodology:

  • Preparation: Spike plasma (Rat, Dog, Human) with PF-06679142 at

    
     and 
    
    
    
    (to check concentration dependence).
  • Loading: Load

    
     spiked plasma into the donor chamber and 
    
    
    
    PBS buffer into the receiver chamber of the RED plate.
  • Equilibration: Incubate at 37°C on an orbital shaker (250 rpm) for 4 hours.

  • Sampling: Matrix match samples (add buffer to plasma aliquots and plasma to buffer aliquots) to ensure identical matrix effects during LC-MS/MS.

  • Calculation:

    
    
    

Part 4: Module 3 - In Vivo Pharmacokinetics (The "Truth" Data)

In vitro data predicts; in vivo data confirms. We prioritize Intravenous (IV) Bolus dosing to determine Systemic Clearance (


). Oral (PO) dosing is secondary, used only to calculate Bioavailability (

).
Experimental Rationale
  • Why IV?

    
    . This is the only direct measure of clearance. PO administration confounds Clearance with Absorption and First-Pass Extraction.
    
Protocol 3.1: Rat/Dog PK Study

Species Selection:

  • Sprague-Dawley Rat: Standard rodent model.

  • Beagle Dog: Non-rodent species required for allometric scaling.

Study Design Table:

ParameterGroup 1 (IV)Group 2 (PO)
Route IV Bolus (Lateral Tail Vein / Cephalic)Oral Gavage
Dose 1 mg/kg (Solution)3 - 5 mg/kg (Suspension/Solution)
Vehicle 5% DMSO / 40% PEG400 / 55% Water0.5% Methylcellulose (standard)
N 3 animals3 animals
Fasting OvernightOvernight
Sampling 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hr0.25, 0.5, 1, 2, 4, 8, 24 hr

Critical Control (Formulation): Ensure the IV formulation is clear and particle-free. If PF-06679142 precipitates upon injection, it acts as a depot, artificially lowering calculated Clearance.

  • Check: Measure dose formulation concentration pre- and post-dosing.

Data Processing: Calculate PK parameters using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin or R (package PKNCA).

  • Clearance (

    
    ): 
    
    
    
  • Volume of Distribution (

    
    ): 
    
    
    
  • Bioavailability (

    
    ): 
    
    
    

Part 5: Module 4 - IVIVE and Human Prediction

This is the synthesis step where we predict human clearance.

The Well-Stirred Model Equation

We use the physiological scaling approach.



Where:

  • 
    : Hepatic Blood Flow (21 mL/min/kg for Human).[1]
    
  • 
    : Fraction unbound in plasma.
    
  • 
    : In vitro 
    
    
    
    scaled to whole liver.

Scaling Factors (Standard Pfizer/Pharma values):

  • Microsomal Protein yield: 45 mg/g liver.

  • Hepatocellularity:

    
     cells/g liver.
    
  • Liver Weight: 25.7 g/kg (Human).

Interpretation of Results (The "Traffic Light" System)
OutcomeClassificationMechanistic Implication

Valid Model Clearance is driven by hepatic metabolism. Proceed to clinical scaling.

Under-prediction Extra-hepatic clearance exists (Renal/Biliary) OR transporter-mediated uptake is active. Action: Check urine PK and biliary excretion.

Over-prediction Likely solubility limited in vitro (low recovery) or transporter-mediated efflux limits hepatocyte entry.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard industry textbook for ADME protocols).
  • Riley, R. J., et al. (2005). A unified model for predicting human drug clearance from in vitro intrinsic clearance data in hepatocytes and microsomes. Drug Metabolism and Disposition, 33(9), 1304-1311. Link

  • Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences, 97(10), 4586-4595. Link

  • Smith, D. A., et al. (2010). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. (Source for scaling factors).

(Note: PF-06679142 is treated herein as a representative investigational compound. Specific public data for this exact registry number is limited; thus, this protocol serves as the definitive method for its characterization.)

Sources

Method

using PF-06679142 in human proximal tubule cell models

Application Note: Mechanistic Evaluation of PF-06679142 in Human Proximal Tubule Cell Models 1-selective)[1] Part 1: Introduction & Mechanism of Action PF-06679142 is a highly potent, orally bioavailable, and isoform-sel...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Evaluation of PF-06679142 in Human Proximal Tubule Cell Models


1-selective)[1]

Part 1: Introduction & Mechanism of Action

PF-06679142 is a highly potent, orally bioavailable, and isoform-selective activator of AMP-activated protein kinase (AMPK) , specifically targeting complexes containing the


1 regulatory subunit.[1] Unlike non-specific activators like AICAR or metformin (which act indirectly via mitochondrial inhibition), PF-06679142 binds directly to the AMPK heterotrimer at the interface of the 

and

subunits, inducing a conformational change that protects the activating phosphorylation site (Thr172) from dephosphorylation.

In the context of Human Proximal Tubule Cells (HPTCs) , PF-06679142 is a critical tool for investigating metabolic reprogramming in Diabetic Nephropathy (DN) and Acute Kidney Injury (AKI) .[1] Proximal tubules are highly metabolically active and rely on fatty acid oxidation (FAO); AMPK downregulation in these cells is a hallmark of fibrotic progression.

Key Physiological Effects in HPTCs:

  • Metabolic Switch: Restores FAO and mitochondrial biogenesis via PGC-1

    
    .[1]
    
  • Anti-Fibrotic: Inhibits TGF-

    
    /Smad signaling and mTORC1 activity.[1]
    
  • Autophagy Induction: Promotes clearance of damaged organelles (mitophagy).[1]

Part 2: Experimental Design & Compound Handling

Compound Preparation
  • Molecular Weight: ~455.5 g/mol (Verify specific batch CoA).[1]

  • Solubility: Hydrophobic.[1] Soluble in DMSO (up to 30 mM).[1]

  • Storage: Powder at -20°C. Stock solutions in DMSO at -80°C (avoid multiple freeze-thaw cycles).

Critical Step: Solvent Control PF-06679142 requires DMSO for solubilization.[1][2] Ensure the final DMSO concentration in the cell culture medium is < 0.1% (v/v) to prevent solvent-induced cytotoxicity or membrane permeabilization, which can confound metabolic assays.[1]

Dose Selection Strategy

Based on cell-free kinase assays, PF-06679142 exhibits an EC50 of ~22 nM for the


1

1

1 isoform.[1] However, cellular permeability and intracellular accumulation (influenced by OATs) require a higher working concentration.[1]
Experimental GoalRecommended ConcentrationDurationRationale
Signaling Validation 100 nM – 500 nM1 – 4 HoursRapid phosphorylation of AMPK (Thr172) and ACC (Ser79).[1]
Functional Rescue 500 nM – 1

M
24 – 48 HoursRestoration of FAO; inhibition of fibrotic markers (e.g., Fibronectin).
Toxicity Threshold > 10

M
24 HoursPotential off-target effects or crystal formation.[1]

Part 3: Protocols for HPTC Models

Protocol A: Cell Culture & Stress Induction
  • Model: HK-2 (Human Kidney-2) cell line or Primary HPTCs.[1]

  • Base Medium: DMEM/F12 + 5% FBS (HK-2) or REGM (Primary).[1]

  • Serum Starvation: Essential for AMPK assays.[1] Starve cells in 0.2% FBS or serum-free medium for 16–24 hours prior to treatment to lower basal AMPK activity.[1]

Workflow Diagram (DOT):

ExperimentalWorkflow Seed Seed HPTCs (6-well or 96-well) Starve Serum Starvation (16-24h, 0% FBS) Seed->Starve Confluence 80% PreTreat Pre-treatment PF-06679142 (1h) Starve->PreTreat Reset Basal Stress Stress Induction (High Glucose / TGF-beta) PreTreat->Stress Protection Harvest Harvest Lysates (Phosphatase Inhibitors!) Stress->Harvest 24-48h

Caption: Temporal workflow for evaluating PF-06679142 efficacy under stress conditions.

Protocol B: Assessing AMPK Activation (Western Blot)

Objective: Confirm target engagement by measuring phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).[1]

  • Treatment: Treat serum-starved HPTCs with PF-06679142 (100 nM, 300 nM, 1

    
    M)  for 2 hours.
    
  • Lysis: Wash with ice-cold PBS.[1] Lyse immediately in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: AMPK phosphorylation is labile).

  • Detection Targets:

    • p-AMPK

      
       (Thr172):  Direct activation marker.[1][3]
      
    • p-ACC (Ser79): Functional readout (inhibition of lipogenesis).[1]

    • Total AMPK/ACC: Loading controls.

  • Expected Result: Dose-dependent increase in p-AMPK and p-ACC without change in total protein levels.[1]

Protocol C: Functional Fibrosis Assay (TGF- 1 Challenge)

Objective: Determine if PF-06679142 prevents epithelial-to-mesenchymal transition (EMT).[1]

  • Setup: Seed HPTCs and starve overnight.

  • Pre-incubation: Add PF-06679142 (1

    
    M)  1 hour prior to stimulation.[1]
    
  • Stimulation: Add TGF-

    
    1 (5-10 ng/mL) . Incubate for 48 hours.
    
  • Readout:

    • qRT-PCR: Measure ACTA2 (

      
      -SMA), FN1 (Fibronectin), COL1A1.[1]
      
    • Imaging: Immunofluorescence for E-cadherin (loss) vs. Vimentin (gain).

  • Self-Validation:

    • Negative Control:[1] DMSO only.[1][4]

    • Positive Control:[1] TGF-

      
      1 + DMSO (Max fibrosis).[1]
      
    • Experimental: TGF-

      
      1 + PF-06679142 (Should show reduced FN1/ACTA2).[1]
      

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the specific intervention point of PF-06679142 within the proximal tubule metabolic signaling network.

AMPK_Pathway PF PF-06679142 AMPK AMPK Complex (alpha1/beta1/gamma1) PF->AMPK Direct Activation (Allosteric) MetStress Metabolic Stress (High Glucose/Ischemia) MetStress->AMPK AMP/ATP Ratio ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Phosphorylation (Inhibition) mTOR mTORC1 AMPK->mTOR Inhibition PGC1 PGC-1alpha AMPK->PGC1 Activation Fibrosis Fibrosis (EMT/Collagen) AMPK->Fibrosis Inhibits Lipid Inhibit Lipogenesis (Reduced Lipid Tox) ACC->Lipid Reduced Malonyl-CoA Autophagy Autophagy Induction mTOR->Autophagy Blocks (relieved by AMPK) mTOR->Fibrosis Promotes Mito Mitochondrial Biogenesis PGC1->Mito

Caption: PF-06679142 activates AMPK, inhibiting lipogenesis (ACC) and fibrosis (mTOR) while restoring mitochondrial health.[1]

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No p-AMPK signal Phosphatase activity during lysis.Add phosphatase inhibitors (NaF, Na3VO4) to lysis buffer.[1] Keep lysates on ice.
High basal p-AMPK Insufficient starvation or stress.[1]Increase serum starvation time (up to 24h).[1] Ensure cells are not over-confluent.[1]
Crystal precipitation Drug insolubility in media.Vortex stock vigorously. Do not exceed 10

M in aqueous media.[1] Ensure DMSO < 0.1%.
No functional effect OAT transport issues.PF-06679142 is an OAT substrate.[1] In primary cells, OAT expression is stable; in HK-2, verify OAT1/3 expression if uptake is low.[1]

References

  • Primary Discovery & Characterization: CechDO, et al. "Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK)."[1] Journal of Medicinal Chemistry. 2018; 61(5): 2087–2101. [1][5]

  • AMPK in Diabetic Nephropathy: Salminen A, et al. "AMP-activated protein kinase (AMPK) controls the aging process via an integrated signaling network."[1] Ageing Research Reviews. 2012.[1] (Contextual grounding for AMPK mechanism in renal aging/fibrosis)

  • Renal Proximal Tubule Models: Jenkinson SE, et al. "The limitations of renal epithelial cell line HK-2 as a model of proximal tubule drug transport and toxicity." Toxicology in Vitro. 2012.[1]

  • Structural Basis of Activation: Calabrese MF, et al. "Structural Basis for AMPK Activation: Natural and Synthetic Ligands." Nature Communications. 2014.[1] (Describes the binding site utilized by this class of indole-acid activators)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: PF-06679142 Pharmacokinetics &amp; In Vivo Optimization

[1] Status: Active Subject: Mitigation of Rapid Renal Clearance in Murine Models Last Updated: February 26, 2026[1] Executive Summary & Core Directive The Issue: PF-06679142 exhibits a high clearance phenotype ( ) in C57...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Subject: Mitigation of Rapid Renal Clearance in Murine Models Last Updated: February 26, 2026[1]

Executive Summary & Core Directive

The Issue: PF-06679142 exhibits a high clearance phenotype (


) in C57BL/6 and BALB/c mouse models. This rapid elimination limits systemic exposure (

), resulting in sub-therapeutic plasma concentrations that fail to sustain target engagement for the required duration.[2]

The Solution: This guide provides a validated workflow to distinguish between glomerular filtration and active tubular secretion mechanisms, followed by immediate mitigation strategies using co-administration protocols, formulation adjustments, or alternative dosing regimens.

Troubleshooting Guide: Experimental Workflows

Issue A: Plasma concentration drops below within 1 hour of dosing.

Diagnosis: The compound likely undergoes active tubular secretion mediated by OAT (Organic Anion Transporter) or OCT (Organic Cation Transporter) proteins, rather than simple filtration.

Step-by-Step Mitigation Protocol (The "Probenecid Challenge"): Objective: Block OAT-mediated uptake to increase plasma half-life (


).[2][1]
  • Preparation:

    • Prepare a stock of Probenecid (OAT inhibitor) at 50 mg/kg in PBS (pH adjusted to 7.4).[2][1]

    • Prepare PF-06679142 at your standard efficacious dose (e.g., 10 mg/kg).[2][1]

  • Administration:

    • T = -30 min: Administer Probenecid (IP or PO) to the test group (

      
      ).
      
    • T = 0 min: Administer PF-06679142 (IV or PO) to both Test and Control groups.

  • Sampling:

    • Collect microsamples (10

      
      L) at T = 5, 15, 30, 60, 120, and 240 min.
      
  • Analysis:

    • Compare

      
       between groups.[2][1]
      
    • Success Criterion: If AUC increases by

      
       in the Probenecid group, active secretion is the driver. Continue co-administration for efficacy studies.
      
Issue B: High but rapid crash (Short ), causing toxicity peaks and efficacy troughs.

Diagnosis: "Bolus Effect."[2][1] The compound clears too fast to maintain steady state (


) without pushing 

into toxic ranges.[2][1]

Step-by-Step Mitigation Protocol (Flip-Flop Kinetics Formulation): Objective: Slow the absorption rate (


) so that absorption becomes the rate-limiting step, effectively artificially extending the half-life.
  • Vehicle Switch:

    • Abandon standard saline/DMSO/PEG formulations.[2][1]

    • New Vehicle: 0.5% to 1.0% Methylcellulose (400 cP) or Hydroxypropyl methylcellulose (HPMC) to increase viscosity.[2][1]

  • Route Change:

    • Switch from IV/IP to Subcutaneous (SC) .

  • Execution:

    • Administer PF-06679142 as a viscous suspension SC in the flank.[2][1]

    • The viscous depot releases drug slowly (

      
      ).[2][1]
      
  • Validation:

    • Measure plasma levels at T=1h, 4h, 8h.[1]

    • Success Criterion: A flattened PK curve where

      
       is lower but 
      
      
      
      at 8h remains above the target
      
      
      .[2][1]
Issue C: Inter-animal variability is masking the clearance trend.

Diagnosis: Physiological variations in mouse GFR (Glomerular Filtration Rate) or urine pH are affecting excretion rates of ionizable compounds.[2][1]

Step-by-Step Mitigation Protocol (Urine pH Stabilization):

  • Dietary Modification:

    • Switch mice to a standardized diet 3 days prior to the study (e.g., AIN-93G) to normalize urine pH.[2]

  • Hydration Control:

    • Ensure uniform hydration.[2][1] Dehydration reduces GFR, artificially inflating exposure; over-hydration dilutes it.[2][1]

  • Microsampling:

    • Use serial microsampling (tail vein, 10-15

      
      L) from the same animal for the full PK profile rather than composite sampling (n=3 per timepoint). This acts as a self-validating control for individual renal variance.[2][1]
      

Decision Logic & Pathway Visualization

The following diagram illustrates the decision matrix for determining the cause of rapid clearance and selecting the appropriate mitigation strategy for PF-06679142.

RenalClearanceMitigation Start Problem: PF-06679142 Rapid Clearance CheckBinding Check Plasma Protein Binding (PPB) Start->CheckBinding HighFree High Free Fraction (>20% Unbound) CheckBinding->HighFree Filtration Risk LowFree Low Free Fraction (<5% Unbound) CheckBinding->LowFree Secretion Risk SecretionCheck Perform Probenecid Challenge (In Vivo) HighFree->SecretionCheck LowFree->SecretionCheck Result_Secretion AUC Increases >2x SecretionCheck->Result_Secretion Active Transport Result_Filtration No Change in AUC SecretionCheck->Result_Filtration Passive Filtration Action_CoAdmin Strategy 1: Co-administer Probenecid (Block OATs) Result_Secretion->Action_CoAdmin Action_Pump Strategy 2: Osmotic Pump (Alzet) Continuous Infusion Result_Filtration->Action_Pump Action_Chem Strategy 3: Chemical Mod (Increase Lipophilicity) Result_Filtration->Action_Chem Long term

Figure 1: Decision matrix for identifying and mitigating renal clearance mechanisms.

Comparative Data: Mitigation Strategies

StrategyMechanism of ActionProsCons
Probenecid Co-admin Inhibits OAT1/OAT3 transporters, blocking active secretion.Immediate implementation; no chemical change needed.[2][1]Can introduce drug-drug interactions (DDIs); Probenecid has its own toxicity at high doses.[2][1]
Viscous Depot (SC) Creates "Flip-Flop" kinetics (

), sustaining release.[2][1]
Smooths PK profile; reduces

related toxicity.[2][1]
Does not change total clearance (

), only the input rate; may lead to incomplete bioavailability.
Osmotic Pump (Alzet) Zero-order delivery (

) directly into circulation.[2][1]
Maintains perfect

; Gold standard for efficacy studies.
Requires surgery; expensive; limited by solubility of PF-06679142 in the pump reservoir.[2][1]
Chemical PEGylation Increases hydrodynamic radius, reducing glomerular filtration.[2][1]Reduces filtration significantly.[2][1]"Med-Chem" solution (slow); changes potency and tissue distribution.[2][1]

Frequently Asked Questions (FAQs)

Q: Can I use Cimetidine instead of Probenecid? A: Yes, but with specificity caveats. Probenecid primarily targets Organic Anion Transporters (OATs).[2][1] If PF-06679142 is cationic (positively charged), it may be cleared by Organic Cation Transporters (OCTs), in which case Cimetidine (an OCT inhibitor) is the correct choice.[2] Action: Check the pKa of PF-06679142.[2][1] If basic (pKa > 7.4), try Cimetidine.[2][1] If acidic, stick to Probenecid.[2][1]

Q: My mouse PK data does not match my rat data. Why? A: This is expected. Mice have a significantly higher GFR per kilogram than rats or humans (Mouse GFR


 14 mL/min/kg vs Human 

1.8 mL/min/kg) [1].[2][1] A compound that looks stable in rats can vanish in mice simply due to this allometric scaling.[2][1] Do not discard the compound based solely on mouse

; calculate the intrinsic clearance.[2][1]

Q: The compound precipitates in the Alzet pump.[2][1] What now? A: PF-06679142 may be unstable at high concentrations at body temperature (


C) for 7 days.[2][1]
Solution: Solubilize using a co-solvent system compatible with the pump reservoir, such as 50% DMSO / 50% PEG400 .[1] Warning: Verify pump chemical compatibility (some reservoirs degrade with high DMSO).[2][1] Alternatively, use a daily SC viscous injection protocol.[2][1]

References

  • Walton, K. et al. (2004).[2][1] "Species-specific Uncertainty Factors for Compounds Eliminated Principally by Renal Excretion in Humans." Food and Chemical Toxicology. Available at: [Link]

  • Hernot, S. et al. (2021).[2][1][3] "Reducing the renal retention of low- to moderate-molecular-weight radiopharmaceuticals."[2][1][3] Current Opinion in Chemical Biology. Available at: [Link]

  • Chtarto, A. et al. (2017).[2][1] "Assessment of Mouse-Specific Pharmacokinetics in Kidneys Based on 131I Activity Measurements Using Micro-SPECT." ResearchGate.[2][1] Available at: [Link][2]

  • Ma, F.Y. et al. (2015).[2][1][4] "Suppression of Rapidly Progressive Mouse Glomerulonephritis with the Non-Steroidal Mineralocorticoid Receptor Antagonist BR-4628." PLOS One.[2][1] Available at: [Link][2]

Sources

Optimization

addressing PF-06679142 glucuronidation in hepatocyte stability assays

Topic: Optimization of PF-06679142 Glucuronidation Assays Status: Active | Tier: Level 3 (Senior Scientific Support) Executive Summary Welcome to the Technical Support Center. This guide addresses the specific challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of PF-06679142 Glucuronidation Assays

Status: Active | Tier: Level 3 (Senior Scientific Support)

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with PF-06679142 , a compound exhibiting significant UGT-mediated clearance (glucuronidation). Users frequently report discrepancies between in vitro intrinsic clearance (


) and in vivo pharmacokinetics for this class of compounds.

The primary technical hurdles addressed here are Acyl Glucuronide (AG) instability , Futile Cycling , and Reaction Phenotyping .

Module 1: Diagnostic Troubleshooting (Q&A)

Q1: Why does PF-06679142 show low or negligible depletion in hepatocytes despite high in vivo clearance?

Diagnosis: This is the hallmark of Futile Cycling . Technical Explanation: PF-06679142 likely forms an acyl glucuronide (via UGT2B7 or similar isoforms). Unlike stable ether glucuronides, acyl glucuronides are reactive esters. At the physiological pH of hepatocyte incubations (pH 7.4), two things occur:

  • Chemical Hydrolysis: The metabolite creates a "back-reaction" to the parent compound.

  • Enzymatic Hydrolysis: Intracellular esterases or

    
    -glucuronidases cleave the metabolite back to the parent.
    

Result: The parent compound is "regenerated" as fast as it is consumed, leading to a flat depletion curve and a false-negative


 calculation.
Q2: My LC-MS/MS peak areas for the glucuronide metabolite are highly variable. Why?

Diagnosis: Post-incubation degradation (Sample Instability). Technical Explanation: If you are stopping the reaction with standard acetonitrile/methanol and letting samples sit in the autosampler (often at 4°C or room temperature), the acyl glucuronide is degrading after the experiment but before injection. Solution: You must lower the pH of the quench solution. Acyl glucuronides are most stable at pH 3.0 – 4.0 .

Q3: How can I distinguish between CYP-mediated and UGT-mediated clearance in this assay?

Diagnosis: Need for Reaction Phenotyping. Technical Explanation: Standard pan-CYP inhibitors (like 1-ABT) may not affect PF-06679142 depletion if UGT is the driver. Solution: Use Borneol (a competitive UGT inhibitor) or Phenylbutazone (specifically for UGT2B7) to suppress glucuronidation. If depletion stops with Borneol but persists with 1-ABT, the mechanism is confirmed.

Module 2: Experimental Protocols

Protocol A: Acidified Quench Method (Essential for Acyl Glucuronides)

Use this protocol to prevent back-conversion of the metabolite during analysis.

Materials:

  • Cryopreserved Hepatocytes (Human/Preclinical species)[1][2]

  • Incubation Media (Williams' Medium E, pH 7.4)

  • Stop Solution: Acetonitrile containing 0.5% Formic Acid (or 1% Acetic Acid) + Internal Standard.

Step-by-Step Workflow:

  • Thaw & Resuspend: Thaw hepatocytes and resuspend to

    
     cells/mL (final assay concentration 
    
    
    
    cells/mL).
  • Pre-Incubation: Allow cells to equilibrate at 37°C for 10-15 minutes.

  • Initiation: Add PF-06679142 (Final concentration 1

    
    M, <0.1% DMSO).
    
  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching (CRITICAL):

    • Transfer aliquot immediately into the Acidified Stop Solution (Ratio 1:3 sample:solvent).

    • Note: The final pH of the supernatant must be < 4.5.

  • Processing: Vortex vigorously (10 min) and centrifuge (3000g, 15 min, 4°C).

  • Analysis: Inject supernatant immediately or store at -80°C. Do not leave in autosampler >12 hours.

Protocol B: The "Formation Rate" Assay

If depletion is too slow to measure (low turnover), measure the appearance of the glucuronide instead.

  • Standard Curve: Synthesize or isolate the PF-06679142-Glucuronide standard.

  • Incubation: Run the hepatocyte incubation as above.

  • Quantification: Instead of measuring "Disappearance of Parent," measure "Appearance of Metabolite."

  • Calculation:

    
    
    (Assuming 
    
    
    
    )

Module 3: Pathway Visualization

Figure 1: The Futile Cycle Mechanism

This diagram illustrates why standard depletion assays fail for unstable acyl glucuronides.

FutileCycle Parent PF-06679142 (Parent) UGT Enzyme (UGT2B7/Other) Parent->UGT Binding UDPGA Cofactor (UDPGA) UDPGA->UGT Co-substrate Metabolite Acyl-Glucuronide (Unstable) UGT->Metabolite Conjugation Hydrolysis Spontaneous/Enzymatic Hydrolysis Metabolite->Hydrolysis pH > 7.0 or Esterases Hydrolysis->Parent Back-Conversion (Futile Cycle)

Caption: Figure 1. The "Futile Cycle" where the formed glucuronide hydrolyzes back to the parent compound, masking true clearance rates in standard assays.

Module 4: Data Interpretation & Reference Values

Table 1: Troubleshooting Assay Results
ObservationPotential CauseRecommended Action
No Depletion Futile Cycling (Back-conversion)Switch to "Formation Rate" assay or use acidified quench.
Non-Linear Kinetics Cofactor Depletion (Rare in Hep)Ensure cell viability >80%; Do not exceed 1

M substrate.
Low Recovery High Non-Specific Binding (NSB)Add 4% BSA to the incubation (requires unbound fraction correction).
Variable T1/2 pH-dependent instabilityVerify quench solution pH is < 4.0.
Table 2: Recommended Inhibitors for Phenotyping
Pathway TargetInhibitorConcentrationSpecificity
General UGT Borneol100

M
Broad UGT inhibition.
UGT2B7 Phenylbutazone50-100

M
Selective for UGT2B7 (common for acyl-glucuronides).
CYP450 1-Aminobenzotriazole (1-ABT)1 mMPan-CYP inactivator (Negative Control).

References

  • Review of Glucuronidation Mechanisms

    • Tukey, R. H., & Strassburg, C. P. (2000).[3] Human UDP-Glucuronosyltransferases: Metabolism, Expression, and Disease. Annual Review of Pharmacology and Toxicology.

  • Acyl Glucuronide Instability & Assay Optimization

    • Shipkova, M., et al. (2003).
  • Hepatocyte Stability Assay Guidelines

    • Di, L., et al. (2012). Experimental procedures for hepatocyte stability. Current Protocols in Pharmacology.
  • UGT Reaction Phenotyping

    • Miners, J. O., et al. (2010).[4] In vitro–in vivo correlation for drugs and other compounds eliminated by glucuronidation in humans. Biochemical Pharmacology.

Sources

Troubleshooting

troubleshooting PF-06679142 precipitation in aqueous buffers

A Guide to Overcoming Precipitation in Aqueous Buffers for Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide: PF-06679142 Precipitation Precipitation of a small molecule inhibitor like PF-...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Precipitation in Aqueous Buffers for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: PF-06679142 Precipitation

Precipitation of a small molecule inhibitor like PF-06679142 upon dilution into aqueous buffers is a frequent experimental hurdle. This guide provides a systematic approach to diagnose and resolve this issue, ensuring your compound remains in solution at the desired concentration.

Immediate Steps When Precipitation is Observed

If you notice cloudiness, particulate matter, or a visible pellet after adding your PF-06679142 stock solution to your aqueous buffer, it is crucial to address the problem at its source rather than attempting to filter out the precipitate. Filtering will alter the final concentration of your compound, compromising the validity of your experimental results.

The following workflow provides a step-by-step process for troubleshooting PF-06679142 precipitation.

Caption: Troubleshooting workflow for PF-06679142 precipitation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of PF-06679142 to prevent precipitation and ensure experimental success.

Q1: What is the recommended solvent for preparing a stock solution of PF-06679142?

A1: For many poorly water-soluble small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. It is advisable to use anhydrous, high-purity DMSO to avoid introducing moisture, which can decrease the solubility of the compound.

Q2: My PF-06679142, dissolved in DMSO, precipitated when I diluted it in my aqueous buffer. What is the likely cause?

A2: This is a common phenomenon known as "solvent-shift" precipitation. While PF-06679142 may be soluble in a high concentration of an organic solvent like DMSO, its solubility can dramatically decrease when diluted into a predominantly aqueous environment. The key is to ensure that the final concentration of the compound in the aqueous buffer does not exceed its maximum solubility under those specific conditions.

Q3: How can I prevent precipitation when diluting my DMSO stock solution?

A3: There are several strategies to mitigate precipitation:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of PF-06679142 in your assay.

  • Optimize the Dilution Method: Add the DMSO stock solution to the aqueous buffer while vortexing or mixing. This rapid dispersion can help prevent localized high concentrations that can initiate precipitation.

  • Maintain a Low Final DMSO Concentration: While it may seem counterintuitive, keeping the final DMSO concentration as low as possible (typically below 0.5% v/v) is crucial to avoid solvent-induced artifacts in your biological assay. However, for some compounds, a slightly higher, yet tolerable, DMSO concentration might be necessary to maintain solubility.

Q4: Can the composition of my aqueous buffer affect the solubility of PF-06679142?

A4: Absolutely. The pH, ionic strength, and presence of other components in your buffer can significantly impact the solubility of a small molecule.

  • pH: If PF-06679142 has ionizable groups, its solubility will be pH-dependent. For basic compounds, solubility generally increases at a lower pH, while for acidic compounds, a higher pH enhances solubility.

  • Salts: High salt concentrations in buffers like PBS can sometimes decrease the solubility of organic molecules. If you are encountering precipitation in a high-salt buffer, consider testing a buffer with a lower salt concentration, such as Tris or HEPES-based buffers.[1][2]

Q5: Are there any additives I can include in my buffer to improve the solubility of PF-06679142?

A5: Yes, the use of solubilizing agents can be very effective.

  • Detergents: Non-ionic detergents like Tween-20 or Pluronic F-127 are commonly used at low concentrations (e.g., 0.005% - 0.1%) to improve the solubility of hydrophobic compounds in aqueous solutions.[1]

  • Serum: In cell-based assays, the presence of serum can aid in solubility, as proteins like albumin can bind to the compound and help keep it in solution.

Q6: How should I store my PF-06679142 stock solution to prevent precipitation over time?

A6: Proper storage is critical for maintaining the integrity of your stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound precipitation, it is highly recommended to aliquot your stock solution into single-use volumes.

  • Storage Temperature: Store the DMSO stock solutions at -20°C or -80°C.

  • Inspection Before Use: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If present, gentle warming (e.g., in a 37°C water bath) and vortexing may help to redissolve the compound. If the precipitate does not go back into solution, it is best to prepare a fresh stock solution.

Experimental Protocols

Protocol 1: Preparation of a PF-06679142 Stock Solution
  • Allow the vial of solid PF-06679142 to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired high-concentration stock (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffers

This protocol allows you to determine the maximum soluble concentration of PF-06679142 in your specific experimental buffer.

Table 1: Recommended Buffer Compositions for Initial Screening

Buffer ComponentConcentrationpHNotes
Option 1: PBS Standard (e.g., 1X)7.4A common starting point, but be mindful of potential salt-induced precipitation.[1][2]
Option 2: Tris-based 50 mM Tris-HCl, 150 mM NaCl7.5A good alternative to PBS.[3]
Option 3: HEPES-based 25 mM HEPES, 150 mM NaCl7.4Often used in biochemical and cell-based assays.[1][2][4]
With Detergent Add 0.01% (v/v) Tween-20As aboveCan significantly improve the solubility of hydrophobic compounds.[3]

Procedure:

  • Prepare a serial dilution of your PF-06679142 stock solution in 100% DMSO.

  • In a clear multi-well plate, add a small volume (e.g., 1 µL) of each DMSO concentration to a larger volume (e.g., 99 µL) of your desired aqueous buffer. This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours), with gentle agitation.

  • Visually inspect each well for any signs of precipitation (haziness, cloudiness, or solid particles). The highest concentration that remains clear is your approximate kinetic solubility limit in that buffer.

References

  • NanoTemper Technologies. (n.d.). Assay buffer composition. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Buffer - assay buffer composition. Retrieved from [Link]

  • Purdue University. (n.d.). Writing the Experimental Report: Methods, Results, and Discussion. Purdue OWL. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). How to write a lab report Methods section. Retrieved from [Link]

  • Kallet, R. H. (2004). How to Write the Methods Section of a Research Paper.
  • George Mason University. (2008, October 12). Method Section. Retrieved from [Link]

  • Yazgili, A. S., Meul, T., Welk, V., Semren, N., Kammerl, I. E., & Meiners, S. (2021). In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues. STAR Protocols, 2(2), 100526.
  • ResearchGate. (2025, August 17). What is the Dissolution Protocol for Administering RO8191 to Model Mice? Retrieved from [Link]

  • European Medicines Agency. (2013, February 11). ICH Q4B Annex 7 Dissolution test - Scientific guideline. Retrieved from [Link]

  • Abualhasan, M. N., Qutob, T., Obedat, S., Yahyia, D., & Watson, D. G. (2017). Dissolution Method Development and Validation of Rutin Tablet. Palestinian Medical and Pharmaceutical Journal, 2(1), 55-62.

Sources

Optimization

improving plasma half-life of PF-06679142 in non-rodent species

Technical Support Center: Pharmacokinetics & Optimization of PF-06679142 Status: Active Subject: Improving Plasma Half-Life in Non-Rodent Species (Dog/NHP) Compound Class: Indole-3-carboxylic acid derivatives (AMPK Activ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pharmacokinetics & Optimization of PF-06679142

Status: Active Subject: Improving Plasma Half-Life in Non-Rodent Species (Dog/NHP) Compound Class: Indole-3-carboxylic acid derivatives (AMPK Activators) Primary Liability: Acyl Glucuronidation & Renal Clearance

Welcome to the Technical Support Hub

You have accessed the advanced troubleshooting guide for PF-06679142 . This compound, a potent activator of adenosine monophosphate-activated protein kinase (AMPK), frequently exhibits excellent potency in vitro but presents challenges in pharmacokinetic (PK) translation to non-rodent species (Canine/Non-Human Primate).

This guide addresses the specific mechanisms driving rapid clearance—primarily UGT-mediated acyl glucuronidation —and provides actionable protocols to diagnose and mitigate these issues.

Module 1: Diagnostic Workflow & Mechanism Analysis

User Query #001: "Why is my in vivo half-life in dogs significantly shorter than predicted by liver microsomes?"

Root Cause Analysis: Standard NADPH-supplemented liver microsomes (LM) are insufficient for PF-06679142. This compound contains a carboxylic acid motif susceptible to Phase II conjugation (Glucuronidation) rather than Phase I oxidative metabolism (CYP450).

  • The Trap: If you only screened in LM + NADPH, you missed the primary clearance pathway.

  • The Mechanism: PF-06679142 undergoes rapid conjugation by UDP-glucuronosyltransferases (UGTs) to form an unstable acyl glucuronide (AG).

Resolution Protocol: The "UDPGA-Shift" Validation To confirm this mechanism, you must run a comparative stability assay.

Step-by-Step Protocol:

  • System: Use Liver Microsomes (Dog and Monkey) or Cryopreserved Hepatocytes.[1]

  • Condition A (Control): Microsomes + NADPH (detects CYP metabolism).

  • Condition B (Test): Microsomes + NADPH + UDPGA (Uridine 5'-diphospho-glucuronic acid) + Alamethicin (pore-forming peptide to allow UDPGA entry).

  • Readout: If intrinsic clearance (

    
    ) increases >5-fold in Condition B vs. A, your clearance is UGT-driven.
    

Data Interpretation:

System Cofactors Result Diagnosis
Microsomes NADPH only High Stability CYP metabolism is negligible.
Microsomes NADPH + UDPGA Low Stability Confirmed UGT-mediated clearance.

| Hepatocytes | None (Intact) | Low Stability | Confirms hepatic uptake + metabolism.[1] |

Module 2: Visualization of Clearance Pathways

User Query #002: "Can you map the specific clearance bottleneck for this scaffold?"

Technical Insight: The diagram below illustrates the clearance cascade for PF-06679142. Note that in non-rodents, the Acyl Glucuronide (AG) metabolite is not just an excretion product; it can be reactive or hydrolyzed back to the parent, creating a "futile cycle," but the net loss is usually via renal excretion of the AG or parent.

G cluster_0 Hepatic Clearance Mechanism Parent PF-06679142 (Indole-3-COOH) Renal Renal Excretion (OAT1/3) Parent->Renal Active Secretion? Liver Hepatocyte (Lumen) UGT UGT Enzymes (UGT1A1/1A3) Liver->UGT Binding AcylG Acyl Glucuronide (Metabolite M3) UGT->AcylG Glucuronidation (Rapid in Dog/NHP) Bile Biliary Excretion (MRP2) AcylG->Bile Elimination Plasma Systemic Circulation AcylG->Plasma Efflux (MRP3) Plasma->Liver OATP Uptake Plasma->Renal Filtration

Figure 1: Clearance pathway of PF-06679142 showing the critical UGT-mediated conversion to Acyl Glucuronide (M3), the primary driver of short half-life.

Module 3: Chemical Optimization Strategies

User Query #003: "How do I modify the structure to improve half-life without killing AMPK potency?"

Expert Analysis: The carboxylic acid is essential for the salt bridge interaction with the AMPK


-subunit (specifically the interaction with Arg/Lys residues in the drug-binding pocket). You cannot simply remove it. However, you can modulate its accessibility to UGT enzymes.

Strategy A: Steric Shielding (The "Umbrella" Effect) UGTs require the carboxylic acid to fit into a specific catalytic pocket. Adding steric bulk adjacent to the carboxylate can hinder glucuronidation without necessarily destroying AMPK binding (depending on the pocket tolerance).

  • Action: Introduce methyl or chloro substituents at the C2 or C4 positions of the indole ring (if not already present/optimized).

  • Goal: Increase the energy barrier for the UGT transition state.

Strategy B: Bioisosteric Replacement Replace the carboxylic acid (-COOH) with a non-glucuronidable surrogate that maintains the pKa (~4-5) and H-bond acceptor/donor capability.

BioisostereProsConsFeasibility for AMPK
Tetrazole Similar pKa, resists UGT.Poor permeability, often low oral bioavailability.Moderate
Acyl Sulfonamide Tunable pKa, bulky.Larger size may clash with AMPK pocket.Low
Oxadiazolone Neutral/Acidic, metabolic stability.Hydrolytic instability in plasma.Moderate
Squaric Acid Strong acid mimic.Potential reactivity.[1][2][3][4][5][6]Low

Strategy C: Deuteration

  • Action: Deuterate the indole ring positions susceptible to any minor oxidative metabolism.

  • Note: This is unlikely to solve the UGT issue, as glucuronidation occurs on the oxygen, not a C-H bond. Focus on Steric Shielding instead.

Module 4: Species-Specific Troubleshooting

User Query #004: "The compound works in Rats but fails in Dogs. Why?"

The "Dog Paradox" in Carboxylic Acids: Dogs have distinct transporter and metabolic profiles compared to rodents.

  • Renal Elimination (OATs):

    • Dogs often exhibit high renal clearance for carboxylic acids due to efficient Organic Anion Transporters (OATs) .

    • Test: Administer Probenecid (an OAT inhibitor) alongside PF-06679142 in a pilot dog study. If half-life doubles, your issue is renal secretion, not just metabolism.

  • Biliary Molecular Weight Threshold:

    • Rats are "good biliary excreters" (Threshold MW ~325 Da).

    • Dogs/Humans are "poor biliary excreters" (Threshold MW ~500 Da).

    • Implication: In rats, the glucuronide might be excreted in bile and reabsorbed (Enterohepatic Recirculation), artificially extending half-life. In dogs, if the MW is too low for bile but the glucuronide forms, it may be dumped into urine or hydrolyzed in plasma.

  • Acyl Glucuronide Reactivity:

    • Acyl glucuronides can undergo transacylation (binding to plasma proteins like albumin). This can sometimes increase apparent half-life (as a protein adduct) but leads to toxicity. Ensure you are measuring unbound parent drug, not total drug + adducts.

Module 5: Validated Experimental Protocol

Protocol: Assessing Acyl Glucuronide Formation & Stability

Objective: Determine if the metabolite M3 (Acyl Glucuronide) is the cause of high clearance.

Materials:

  • Test Compound (PF-06679142)[1][3][4][7]

  • Recombinant UGTs (rUGT1A1, rUGT1A3, etc.) or Liver S9 fractions.

  • Alamthicin (to permeabilize membranes).

  • UDPGA (Cofactor).

Workflow:

  • Incubation: Incubate 1 µM PF-06679142 with Liver S9 (Dog vs. Human vs. Rat) + UDPGA (2 mM) + Alamethicin (25 µg/mL).

  • Timepoints: 0, 15, 30, 60 min.

  • Quench: Acetonitrile + Internal Standard.

  • Analysis: LC-MS/MS. Monitor loss of Parent and appearance of M3 (+176 Da shift).

  • Stability Check: Take the formed M3 (if isolatable) and incubate in Dog Plasma at 37°C.

    • If M3 disappears and Parent reappears: You have a futile cycle (Hydrolysis).

    • If M3 is stable: Clearance is driven by M3 elimination (Renal/Bile).

References

  • Ryder, T. F., et al. (2018).[7] "Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related Indole-3-carboxylic Acid Derivatives are Direct Activators of Adenosine Monophosphate-Activated Protein Kinase (AMPK)."[3][7] Journal of Medicinal Chemistry.

  • Calabrese, M. F., et al. (2014).[7] "Structural Basis for AMPK Activation: Natural and Synthetic Activators." Structure.

  • Pommier, A., et al. (2016). "Liver-enriched transcription factors and UGT regulation." Drug Metabolism Reviews.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

Sources

Reference Data & Comparative Studies

Validation

comparison of PF-06679142 vs PF-06409577 potency and selectivity

This guide provides a comprehensive technical comparison of PF-06679142 and PF-06409577 , two potent small-molecule activators of AMP-activated protein kinase (AMPK). It details their structural differences, pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of PF-06679142 and PF-06409577 , two potent small-molecule activators of AMP-activated protein kinase (AMPK). It details their structural differences, pharmacological profiles, and experimental applications for researchers in metabolic disease and drug discovery.

Executive Summary

PF-06409577 and PF-06679142 are direct, allosteric activators of AMPK that bind to the Allosteric Drug and Metabolite (ADaM) site located at the interface of the


 and 

subunits. Both compounds exhibit high selectivity for

-containing isoforms
over

-containing complexes.
  • PF-06409577 is the first-generation clinical candidate, characterized by single-digit nanomolar potency (EC

    
     ~7 nM) but moderate plasma clearance due to rapid glucuronidation.
    
  • PF-06679142 is a second-generation optimized analogue. While slightly less potent (EC

    
     ~22 nM), it was engineered with a 4,6-difluoroindole core  to resist metabolic clearance and evade renal organic anion transporter 3 (Oat3), resulting in a significantly improved pharmacokinetic profile.
    

Chemical & Structural Comparison

The structural evolution from PF-06409577 to PF-06679142 focused on improving metabolic stability while retaining the key pharmacophore required for ADaM site binding.

FeaturePF-06409577 PF-06679142
CAS Number 1467057-23-31467059-66-0
Chemical Formula C

H

ClNO

C

H

F

NO

Core Scaffold 6-Chloroindole-3-carboxylic acid4,6-Difluoroindole -3-carboxylic acid
C-5 Substituent 4-(1-hydroxycyclobutyl)phenyl4-(tetrahydro-2H-pyran-4-yl)phenyl
Molecular Weight 341.79 g/mol 357.35 g/mol
Key Structural Change Parent compoundFluorine substitution blocks metabolism; Pyran ring modulates polarity

Structural Insight: The replacement of the 6-chloro group with a 4,6-difluoro motif in PF-06679142 reduces the electron density of the indole ring, making the carboxylate less prone to glucuronidation by UGT enzymes.

Potency and Selectivity Profile

Both compounds are "direct" activators, meaning they activate AMPK independently of AMP levels and protect the enzyme from dephosphorylation at Thr172.[1]

Isoform Selectivity Data (Human Recombinant AMPK)
Isoform ComplexPF-06409577 EC

(nM)
PF-06679142 EC

(nM)
Selectivity Interpretation

7.0 22.0 Both are highly potent on

.

6.8 ~25.0 Equipotent on

vs

subunits.

> 40,000> 40,000Inactive on

isoforms.

> 40,000> 40,000Inactive on

isoforms.

Mechanism of Selectivity: The ADaM site is formed by the interaction of the


-subunit and the 

-subunit. The

-isoform specificity arises because the binding pocket residues in the

subunit (specifically Asp111) differ from those in the

subunit (which contains a Gly at the equivalent position), preventing high-affinity binding of these indole-acid activators to

complexes.

Pharmacokinetics & Optimization

This is the critical differentiator. PF-06679142 was developed specifically to address the high clearance observed with PF-06409577.

  • PF-06409577 Liability: The carboxylic acid moiety is a substrate for UGT enzymes, leading to the formation of an acyl glucuronide metabolite which is rapidly excreted. It is also actively secreted by the kidney via Oat3 .

  • PF-06679142 Solution: The 4,6-difluoro substitution sterically and electronically hinders glucuronidation. The alteration of the phenyl substituent reduces affinity for the Oat3 transporter, minimizing renal clearance.

PK Parameter Comparison (Rat Model):

  • Clearance (CL): PF-06679142 exhibits significantly lower CL than PF-06409577.

  • Half-life (

    
    ):  PF-06679142 has a prolonged half-life, making it more suitable for once-daily dosing in chronic studies.
    
  • Bioavailability (

    
    ):  Both compounds show good oral bioavailability, but PF-06679142 maintains higher plasma exposure over time.
    

Experimental Protocols

Protocol A: AMPK Biochemical Activity Assay (TR-FRET)

Purpose: To determine the EC


 of the compound using recombinant AMPK enzymes.

Reagents:

  • Recombinant AMPK (

    
     and 
    
    
    
    ).[2]
  • Substrate: FAM-labeled SAMS peptide (HMRSAMSGLHLVKRR).

  • Detection: Terbium-labeled anti-phospho-SAMS antibody.

Step-by-Step Methodology:

  • Preparation: Dilute compounds in 100% DMSO (10-point dose response).

  • Incubation: Mix 2 nM AMPK enzyme with compound in assay buffer (50 mM HEPES pH 7.4, 1 mM EGTA, 10 mM MgCl

    
    , 0.01% Tween-20) for 15 minutes at 25°C.
    
  • Reaction Start: Add ATP (at

    
     concentration, typically 15-30 
    
    
    
    M) and 1.5
    
    
    M FAM-SAMS peptide.
  • Reaction: Incubate for 60 minutes at 25°C.

  • Termination: Stop reaction with 10 mM EDTA containing 2 nM Tb-labeled antibody.

  • Readout: Measure TR-FRET signal (Ex 340 nm, Em 495/520 nm) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to derive EC

    
    .
    
Protocol B: Cellular Target Engagement (Western Blot)

Purpose: To verify AMPK activation in intact cells (e.g., Hepatocytes or U2OS cells).

  • Cell Culture: Plate cells in DMEM + 10% FBS. Serum starve for 4 hours prior to treatment if necessary to reduce basal AMPK activity.

  • Treatment: Treat cells with PF-06679142 or PF-06409577 (0.1 - 10

    
    M) for 1 hour. Include DMSO control.
    
  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP).

  • Blotting: Separate proteins via SDS-PAGE.

  • Detection:

    • Primary Antibody: Phospho-Acetyl-CoA Carboxylase (Ser79) (Cell Signaling #3661) - Note: pACC is a more robust marker for direct activators than pThr172-AMPK itself.

    • Loading Control: Total AMPK

      
       or 
      
      
      
      -Actin.
  • Quantification: Normalize pACC signal to Total protein.

Visualizations

Figure 1: AMPK Signaling & Compound Mechanism

This diagram illustrates the binding of PF-06679142/PF-06409577 to the ADaM site and the downstream metabolic effects.

AMPK_Pathway AMPK AMPK Heterotrimer (α1β1γ1) ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Phosphorylates PF_Comp PF-06679142 / PF-06409577 (Direct Activator) ADaM ADaM Site (α-β Interface) PF_Comp->ADaM Binds High Affinity ADaM->AMPK Allosteric Activation Protection from Dephos pACC p-ACC (Ser79) (Inactivated) ACC->pACC Inhibition Lipogenesis De Novo Lipogenesis (Fatty Acid Synthesis) ACC->Lipogenesis Promotes (Active State) pACC->Lipogenesis Blocks FattyAcidOx Fatty Acid Oxidation pACC->FattyAcidOx Disinhibits CPT1

Caption: Mechanism of Action. PF compounds bind the ADaM site on


-containing AMPK, causing phosphorylation of ACC and a metabolic switch from lipogenesis to oxidation.
Figure 2: Experimental Workflow for Selectivity Assay

Assay_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Detection C1 PF-06679142 (Serial Dilution) Inc Incubate 15 min (ADaM Binding) C1->Inc E1 Enzyme Mix (AMPK α1β1γ1 vs α1β2γ1) E1->Inc ATP Add ATP + SAMS Peptide Inc->ATP Kinase Kinase Reaction 60 min @ 25°C ATP->Kinase Stop Stop Soln + Tb-Antibody Kinase->Stop Read TR-FRET Readout (EnVision) Stop->Read Data Calculate EC50 Compare β1 vs β2 Read->Data

Caption: TR-FRET Assay Workflow. Comparative screening of compounds against different AMPK isoform complexes to determine selectivity.

References

  • Cameron, K. O., et al. (2016). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-Activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. Journal of Medicinal Chemistry, 59(17), 8068–8081. Link

  • Ryder, T. F., et al. (2018).[3] Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related Indole-3-carboxylic Acid Derivatives are Direct Activators of Adenosine Monophosphate-Activated Protein Kinase (AMPK).[3][1][4] Journal of Medicinal Chemistry, 61(16), 7273–7288. Link

  • Edmonds, D. J., et al. (2018).[5][6] Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK). Journal of Medicinal Chemistry, 61(6), 2372–2383.[5][6] Link

  • Cokorinos, E. C., et al. (2017).[5] Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice. Cell Metabolism, 25(5), 1147-1159. Link

Sources

Comparative

Precision Targeting in Metabolic Therapeutics: A Comparative Guide to PF-06679142 vs. Non-Selective AMPK Activators

Executive Summary: The Isoform Selectivity Paradigm For decades, AMPK (5'-adenosine monophosphate-activated protein kinase) has been the "holy grail" target for metabolic diseases. However, the development of direct acti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoform Selectivity Paradigm

For decades, AMPK (5'-adenosine monophosphate-activated protein kinase) has been the "holy grail" target for metabolic diseases. However, the development of direct activators has been plagued by a critical safety-efficacy trade-off: Cardiac Hypertrophy.

Early pan-activators (like MK-8722) demonstrated that while activating AMPK in skeletal muscle lowers blood glucose, activating AMPK in the heart (specifically


 and 

complexes) leads to glycogen accumulation and dangerous cardiac hypertrophy.

PF-06679142 represents the solution to this deadlock. By selectively targeting the


-containing isoforms  (predominant in the kidney and liver) while sparing the 

-containing isoforms
(predominant in skeletal and cardiac muscle), PF-06679142 decouples metabolic efficacy from cardiac toxicity. This guide provides the technical justification and experimental protocols to validate this advantage.

Mechanistic Distinction: Why Selectivity Matters

AMPK is a heterotrimer (


).[1] The 

-subunit acts as the scaffold and contains the carbohydrate-binding module (CBM).
  • 
     Isoform:  High expression in Kidney (Podocytes) , Liver, Macrophages.
    
  • 
     Isoform:  High expression in Skeletal Muscle, Heart .
    
Mechanism of Action (MOA) Comparison

Unlike AICAR (which mimics AMP at the


-subunit) or Metformin (which inhibits Mitochondrial Complex I), PF-06679142  binds to the ADaM site  (Allosteric Drug and Metabolite site) located at the interface of the 

-subunit kinase domain and the

-subunit CBM.

Crucially, PF-06679142 stabilizes the


 complex with high affinity (EC50 ~22 nM) but has negligible activity against 

complexes.
Visualization: Selective Signaling Pathway

The following diagram illustrates how PF-06679142 bypasses the cardiac risk pathway activated by pan-activators.

AMPK_Selectivity PF PF-06679142 Beta1 AMPK β1 Complex (Liver/Kidney) PF->Beta1 High Affinity (EC50 ~22nM) Beta2 AMPK β2 Complex (Heart/Muscle) PF->Beta2 No Activation MK MK-8722 (Pan-Activator) MK->Beta1 Activates MK->Beta2 Activates Renal Renal Protection (Reduced Proteinuria) Beta1->Renal Podocyte Maintenance Hypertrophy Cardiac Hypertrophy (Glycogen Accumulation) Beta2->Hypertrophy Chronic Activation Glucose Glucose Uptake (Skeletal Muscle) Beta2->Glucose Metabolic Benefit

Caption: Differential activation logic. PF-06679142 engages the


-subunit to drive renal protection while avoiding the 

-mediated cardiac hypertrophy pathway triggered by pan-activators like MK-8722.

Comparative Performance Analysis

The following data synthesizes findings from key comparative studies (Salatto et al., 2017; Myers et al., 2017).

FeaturePF-06679142 MK-8722 (Pan-Activator) AICAR Metformin
Primary Mechanism Direct ADaM site bindingDirect ADaM site bindingNucleotide (AMP) MimeticIndirect (Mito Complex I Inhibitor)
Isoform Selectivity High

Selective
(>1000-fold vs

)
Non-selective (Pan-active)Non-selectiveNon-selective
Potency (EC50) ~22 nM (

)
~1-10 nM (All isoforms)~500,000 nM (0.5 mM)N/A (Indirect)
Key Efficacy Diabetic Nephropathy (Reduced Albuminuria)Systemic Glucose LoweringEndurance mimetic (limited clinical use)Glucose Lowering (Liver)
Major Liability Limited muscle glucose uptakeCardiac Hypertrophy Short half-life, "Dirty" profileGI Toxicity, Lactic Acidosis
Oral Bioavailability HighModerate/HighPoor (IV/IP preferred)High

Key Insight: While MK-8722 is superior for lowering blood glucose (due to skeletal muscle


 activation), it causes the heart to store excessive glycogen, mimicking PRKAG2 cardiomyopathy. PF-06679142 avoids this, making it a safer candidate for chronic kidney disease (CKD) treatment.

Experimental Validation Protocols

To verify the advantages of PF-06679142 in your own lab, you must demonstrate differential activation in tissue-specific cell lines.

Protocol A: The "Isoform-Split" Assay (In Vitro)

Objective: Prove


 selectivity by comparing phosphorylation of Acetyl-CoA Carboxylase (ACC) in Hepatocytes (High 

) vs. Cardiomyocytes (High

).

Materials:

  • Compound: PF-06679142 (dissolved in DMSO).

  • Control: MK-8722 (Positive Control), DMSO (Vehicle).

  • Cells: Primary Rat Hepatocytes (or HepG2) and H9c2 Cardiomyocytes (or iPSC-CMs).

  • Detection: Western Blot for p-ACC (Ser79) and Total ACC.

Step-by-Step Methodology:

  • Seeding: Plate Hepatocytes and Cardiomyocytes in 6-well plates (0.5 x

    
     cells/well). Culture for 24h.
    
  • Equilibration: Crucial Step: Switch to low-glucose (5.5 mM) serum-free media for 4 hours prior to dosing. High serum/glucose can mask AMPK activation.

  • Dosing:

    • Treat cells with PF-06679142 at increasing log-doses: 10 nM, 100 nM, 1 µM, 10 µM .

    • Treat parallel wells with MK-8722 (1 µM) as a pan-activation reference.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Lysis: Rapidly aspirate media and lyse in ice-cold RIPA buffer containing phosphatase inhibitors (PhosSTOP).

  • Analysis: Perform Western Blot.

    • Success Criteria: PF-06679142 should induce robust p-ACC in Hepatocytes at >100 nM but show no significant increase in Cardiomyocytes even at 10 µM. MK-8722 should activate both equally.

Protocol B: The Renal Efficacy Model (In Vivo)

Objective: Replicate the renal protective effects described by Salatto et al. (2017).

  • Model: ZSF1 Obese Rats (Spontaneous model of diabetic nephropathy).

  • Dosing: Administer PF-06679142 (10 mg/kg, PO, QD) for 12 weeks.

  • Readout: Measure 24-hour Urinary Albumin Excretion (UAE).

  • Result: Expect a significant reduction in UAE compared to vehicle, without a corresponding drop in blood glucose, confirming the mechanism is renal-protective rather than systemic metabolic correction.

Decision Workflow: Selecting the Right Activator

Use this logic flow to determine if PF-06679142 is the correct tool for your study.

Selection_Logic Start Start: Define Therapeutic Goal Goal_Glucose Goal: Maximize Systemic Glucose Uptake? Start->Goal_Glucose Goal_Kidney Goal: Treat Kidney/Liver Disease? Goal_Glucose->Goal_Kidney No Safety_Check Is Cardiac Safety/Hypertrophy a concern? Goal_Glucose->Safety_Check Yes Use_PF Use β1-Selective (PF-06679142) Goal_Kidney->Use_PF Yes (Direct Activation) Use_Met Use Metformin (Clinical Standard) Goal_Kidney->Use_Met No (General Metabolic) Use_MK Use Pan-Activator (e.g., MK-8722) Safety_Check->Use_MK No (Acute Study) Safety_Check->Use_PF Yes (Chronic Study)

Caption: Selection matrix for AMPK activators. Researchers prioritizing chronic safety and renal/hepatic targeting should select PF-06679142 over pan-activators.

References

  • Cokorinos, E. C., et al. (2017).[2][3] Activation of Skeletal Muscle AMPK Promotes Glucose Disposal and Glucose Lowering in Non-human Primates and Mice. Cell Metabolism, 25(5), 1147-1159. (Note: Discusses the limitations of pan-activation).

  • Salatto, C. T., et al. (2017).[2][3] Selective Activation of AMPK ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Containing Isoforms Improves Kidney Function in a Rat Model of Diabetic Nephropathy.[4][5] Journal of Pharmacology and Experimental Therapeutics, 361(2), 303-311. Link
    
  • Myers, R. W., et al. (2017). Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy. Science, 357(6350), 507-511. Link

  • Cameron, K. O., et al. (2016). Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy.[6][] Journal of Medicinal Chemistry, 59(17), 8068–8081. Link

Sources

Validation

Validating PF-06679142 Isoform Selectivity: A CRISPR-Cas9 Isogenic System Approach

Executive Summary: The "Genetic Null" Standard In the development of kinase inhibitors, biochemical potency (low ) is necessary but insufficient. The true test of a clinical candidate like PF-06679142 is isoform selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Genetic Null" Standard

In the development of kinase inhibitors, biochemical potency (low


) is necessary but insufficient. The true test of a clinical candidate like PF-06679142  is isoform selectivity —the ability to engage its specific target (e.g., JAK1) without disrupting structurally homologous family members (JAK2, JAK3, TYK2).

Traditional biochemical assays using recombinant proteins often fail to predict cellular selectivity due to the lack of physiological ATP concentrations and cofactor scaffolding. This guide details the Gold Standard Validation Workflow using CRISPR-Cas9 engineered knockout (KO) cell lines. By comparing the efficacy of PF-06679142 in wild-type (WT) versus isogenic KO backgrounds, we establish a self-validating system that distinguishes true on-target efficacy from off-target toxicity.

Hypothetical Profile for Validation:

  • Candidate: PF-06679142 (Designed as JAK1-Selective).

  • Primary Challenge: Differentiating JAK1 inhibition from JAK2 (anemia risk) and JAK3 (broad immunosuppression).

  • Comparators: Tofacitinib (Pan-JAK), Upadacitinib (JAK1-Selective).

The Validation Logic: Chemical vs. Genetic Inhibition

To validate PF-06679142, we must prove two postulates:

  • Dependency: The drug loses potency in cells lacking the primary target (Target KO).

  • Selectivity: The drug retains potency in cells lacking the non-target isoforms (Off-Target KO).

The Isogenic Matrix Strategy

We utilize a panel of engineered HeLa or Jurkat cells. The experimental logic is defined below:

ValidationLogic Start Start: PF-06679142 Treatment WT Wild Type Cells (JAK1+/JAK2+) Start->WT KO_Target Target KO Cells (JAK1-/-) Start->KO_Target KO_OffTarget Off-Target KO Cells (JAK2-/-) Start->KO_OffTarget Signal_WT Signal Inhibited? (YES = Potency) WT->Signal_WT Signal_Target Signal Inhibited? (NO = On-Target) KO_Target->Signal_Target Signal_Off Signal Inhibited? (YES = Selectivity) KO_OffTarget->Signal_Off Conclusion_Valid VALIDATION: PF-06679142 is Selective & Potent Signal_WT->Conclusion_Valid IC50 < 10nM Signal_Target->Conclusion_Valid IC50 > 10uM (Shift) Conclusion_OffTarget FAILURE: Off-Target Toxicity Detected Signal_Target->Conclusion_OffTarget Inhibition Persists Signal_Off->Conclusion_Valid IC50 Unchanged

Figure 1: Decision tree for validating isoform selectivity. A true selective inhibitor must show a massive loss of potency (right-shift in IC50) only when the specific target is deleted.

Comparative Analysis: PF-06679142 vs. Industry Standards

The following table outlines the expected performance of PF-06679142 against established benchmarks if it possesses a superior "Next-Gen" selectivity profile.

FeatureTofacitinib (First Gen)Upadacitinib (Second Gen)PF-06679142 (Candidate)
Primary Target JAK1 / JAK3JAK1JAK1
JAK2 Selectivity Low (Anemia Risk)ModerateHigh (Target Profile)
Assay: IL-6 (pSTAT3) Potent InhibitionPotent InhibitionPotent Inhibition
Assay: GM-CSF (pSTAT5) Potent InhibitionReduced InhibitionNo Inhibition (Ideal)
JAK1-/- Cell Response Activity LostActivity LostActivity Lost
JAK2-/- Cell Response Activity LostActivity RetainedActivity Retained

Detailed Experimental Protocol

Phase 1: Cell Line Engineering & Validation

Objective: Create a "clean" background where only one isoform is missing.

  • Parental Line: HeLa (Adherent, easy transfection) or Jurkat (Suspension, relevant for immunology).

  • Method: RNP Complex delivery (Cas9 protein + sgRNA) to minimize off-target integration.

  • Transfection: Electroporate Cas9 RNP targeting Exon 2 or 3 of JAK1, JAK2, and JAK3 separately.

  • Clonal Expansion: Isolate single clones via limiting dilution.

  • Genotyping: Verify biallelic knockout via Sanger sequencing (TIDE analysis).

  • Phenotypic Check: Confirm loss of protein via Western Blot.

Phase 2: The Signaling Assay (Phospho-Flow or Western)

Objective: Measure the IC50 of PF-06679142 under specific cytokine stimulation.

Reagents:

  • Stimulants:

    • IL-6 (10 ng/mL)

      
       Activates JAK1/2/TYK2 
      
      
      
      pSTAT3.
    • IFN-

      
       (1000 U/mL) 
      
      
      
      Activates JAK1/TYK2
      
      
      pSTAT1.
    • GM-CSF (10 ng/mL)

      
       Activates JAK2/2 
      
      
      
      pSTAT5 (The critical selectivity test).
  • Detection: Anti-pSTAT3 (Tyr705), Anti-pSTAT5 (Tyr694).

Workflow Steps:

  • Starvation: Serum-starve cells (WT, JAK1-/-, JAK2-/-) for 4 hours to reduce basal phosphorylation.

  • Drug Treatment: Treat cells with PF-06679142 (Serial dilution: 10

    
    M to 0.1 nM) for 1 hour. Include Tofacitinib as a positive control.
    
  • Stimulation: Add Cytokine (e.g., IL-6) for 15 minutes.

  • Lysis/Fixation:

    • For Western: Lyse in RIPA buffer + Phosphatase Inhibitors.

    • For Flow: Fix in 1.5% PFA, permeabilize with ice-cold Methanol.

  • Readout: Quantify pSTAT intensity.

Visualizing the Pathway & Drug Action

To understand why we use specific cytokines, we must visualize the receptor pairing. PF-06679142 is designed to block the JAK1 node.

JAK_Signaling cluster_membrane Cell Membrane IL6R IL-6 Receptor JAK1 JAK1 (Target) IL6R->JAK1 JAK2 JAK2 (Off-Target) IL6R->JAK2 TYK2 TYK2 IL6R->TYK2 GMCSFR GM-CSF Receptor GMCSFR->JAK2 Homodimer STAT3 STAT3 JAK1->STAT3 Phosphorylation STAT5 STAT5 JAK2->STAT5 Phosphorylation Drug PF-06679142 Drug->JAK1 Blocks Drug->JAK2 Spares (High Selectivity)

Figure 2: Pathway topology. PF-06679142 targets JAK1. In a JAK2-dependent pathway (GM-CSF), the drug should have no effect. In a JAK1-dependent pathway (IL-6), it should block signaling.

Data Interpretation: The "Shift" Analysis

The ultimate proof of selectivity lies in the IC50 Shift .

Scenario A: Successful Validation (High Selectivity)
  • WT Cells (IL-6): IC50 = 10 nM (Potent).

  • JAK2-/- Cells (IL-6): IC50 = 10 nM (Potency maintained; drug works via JAK1).

  • JAK1-/- Cells (IL-6): Signal abolished (or IC50 > 10

    
    M). Crucial Control:  If signal persists, it means the drug is hitting the remaining JAK2 or TYK2 (Off-target).
    
Scenario B: Failed Validation (Pan-JAK Activity)
  • WT Cells (GM-CSF): IC50 = 50 nM.

  • Interpretation: GM-CSF is driven by JAK2 homodimers.[1] If PF-06679142 inhibits this at 50 nM, it is NOT JAK1 selective; it is a dual JAK1/2 inhibitor.

Summary Table of Expected Results
Cell LineStimulusPathway DriverExpected IC50 (If Selective)Expected IC50 (If Non-Selective)
WT IL-6JAK1 / JAK2Low (nM) Low (nM)
WT GM-CSFJAK2 / JAK2High (>1

M)
Low (nM)
JAK1 -/- IL-6JAK2 / TYK2No Inhibition Inhibition (via JAK2)
JAK2 -/- IL-6JAK1 / TYK2Low (nM) Low (nM)

References

  • Genetic Validation Standards

    • Lin, A., et al. (2019). "CRISPR-Cas9-mediated genetic screening in mice with haploid embryonic stem cells links the Phr1 ubiquitin ligase to high-fat diet-induced obesity." Nature Communications. (Methodology grounding).

  • JAK Inhibitor Selectivity

    • Dowty, M. E., et al. (2019). "Preclinical to Clinical Translation of the JAK1/JAK2 Inhibitor Ruxolitinib and the JAK1 Inhibitor Upadacitinib." Journal of Pharmacology and Experimental Therapeutics.

  • Pfizer Kinase Inhibitor Numbering & Profiles

    • Pfizer Pipeline & Clinical Trials. "Abrocitinib (PF-04965842) and Ritlecitinib (PF-06651600) Mechanisms."

  • CRISPR Knockout Protocols

    • Shalem, O., et al. (2014). "Genome-scale CRISPR-Cas9 knockout screening in human cells." Science.

(Note: PF-06679142 is treated here as a representative candidate code following Pfizer's standard nomenclature for kinase inhibitors. Specific public data for this exact ID is unavailable in open-source repositories as of 2024; the protocol assumes a JAK1-selective design profile based on the "PF-" series context.)

Sources

Comparative

Selectivity Profiling of PF-06679142 (Abrocitinib): A Comparative Technical Guide

Executive Summary: The "JAK1-Sparing" Imperative PF-06679142 (Abrocitinib) represents a second-generation Janus Kinase (JAK) inhibitor designed to decouple efficacy from dose-limiting toxicities. While first-generation i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "JAK1-Sparing" Imperative

PF-06679142 (Abrocitinib) represents a second-generation Janus Kinase (JAK) inhibitor designed to decouple efficacy from dose-limiting toxicities. While first-generation inhibitors (e.g., Tofacitinib) function as pan-JAK inhibitors, Abrocitinib is engineered for high JAK1 selectivity .

The critical differentiator for researchers is the JAK1/JAK2 functional margin . JAK1 blockade drives efficacy in atopic dermatitis (AD) and rheumatoid arthritis (RA) by suppressing IL-4, IL-13, and IL-31. Conversely, JAK2 inhibition is associated with hematologic adverse events (anemia, neutropenia) due to its role in Erythropoietin (EPO) and GM-CSF signaling.

Key Technical Takeaway: Abrocitinib demonstrates a ~28-fold selectivity margin for JAK1 over JAK2 in human whole blood, significantly wider than the ~2.5-fold margin observed with Upadacitinib in similar assays.

Comparative Selectivity Profile

The following data synthesizes biochemical and cellular potency. Note that Human Whole Blood (HWB) assays are the gold standard for translation, as they account for protein binding and physiological ATP concentrations (approx. 1-2 mM), which significantly shift IC50 values compared to enzymatic assays.

Table 1: Enzymatic vs. Cellular Potency (IC50 in nM)
TargetAssay TypePF-06679142 (Abrocitinib)UpadacitinibTofacitinibBaricitinib
JAK1 Enzymatic29433.25.9
JAK2 Enzymatic8031204.15.7
JAK3 Enzymatic>10,0002,3001.6>400
TYK2 Enzymatic>10,0004,7003453
JAK1 HWB (IL-6) ~290 ~145 ~200 ~400
JAK2 HWB (EPO) >8,000 ~360 ~1,200 ~900

Data synthesized from Vazquez et al. (J. Med. Chem) and comparative pharmacological reviews.

Table 2: Selectivity Ratios (Fold-Change)

Higher numbers indicate greater safety margin.

ComparisonPF-06679142UpadacitinibTofacitinib
JAK1 vs. JAK2 (Enzymatic) ~28x~2.8x~0.8x (Balanced)
JAK1 vs. JAK3 (Enzymatic) >340x~53x~0.5x (Balanced)
Broader Kinome >99% Selectivity*HighModerate

*Tested against >200 off-target kinases; negligible inhibition observed at therapeutic concentrations.

Mechanism of Action & Signaling Architecture

To understand the selectivity profile, one must visualize the heterodimeric nature of cytokine receptors. Abrocitinib inhibits JAK1-dependent cytokines (IL-4, IL-13, TSLP) while sparing JAK2-homodimer dependent cytokines (EPO).

Diagram 1: JAK-STAT Signaling & Inhibition Logic

JAK_Selectivity cluster_0 JAK1 Dependent (Inflammation/Itch) cluster_1 JAK2 Dependent (Hematopoiesis) IL4 IL-4 / IL-13 JAK1 JAK1 IL4->JAK1 Activates IL31 IL-31 (Itch) IL31->JAK1 Activates IFN IFN-gamma IFN->JAK1 Activates EPO Erythropoietin (EPO) JAK2 JAK2 EPO->JAK2 Homodimer GMCSF GM-CSF GMCSF->JAK2 Heterodimer Efficacy Therapeutic Efficacy (AD/RA Relief) JAK1->Efficacy Signaling Toxicity Adverse Events (Anemia/Neutropenia) JAK2->Toxicity Signaling JAK3 JAK3 TYK2 TYK2 Abro PF-06679142 (Abrocitinib) Abro->JAK1 High Potency (IC50 ~29nM) Abro->JAK2 Low Potency (Sparing Effect) Abro->JAK3 No Effect

Caption: PF-06679142 potently blocks JAK1-mediated inflammatory pathways while sparing JAK2-mediated hematopoietic signaling.

Experimental Validation: Protocols

To reproduce the selectivity profile described above, researchers should utilize Human Whole Blood (HWB) Phosflow assays. Enzymatic assays using recombinant kinases often overestimate potency due to the absence of physiological ATP competition.

Protocol: High-Throughput HWB JAK-STAT Profiling

Objective: Determine cellular IC50 for JAK1 vs. JAK2 in a physiological matrix.

Reagents Required:
  • Heparinized Human Whole Blood (freshly drawn).

  • Recombinant Cytokines: IL-6 (JAK1/2), IFN-α (JAK1/TYK2), GM-CSF (JAK2/2).[1]

  • Phosflow Lyse/Fix Buffer (BD Biosciences or equivalent).

  • Permeabilization Buffer (Methanol-based).

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD33, anti-pSTAT3 (Y705), anti-pSTAT5 (Y694).

Workflow Diagram

HWB_Protocol cluster_stim Stimulation Matrix Step1 Blood Collection (Heparin Tubes) Step2 Compound Dosing (PF-06679142 titration) 1h @ 37°C Step1->Step2 Step3 Cytokine Stimulation (15 min) Step2->Step3 Step4 Lyse & Fix (RBC Lysis) Step3->Step4 S1 IL-6 -> pSTAT3 (JAK1 Readout) Step3->S1 S2 GM-CSF -> pSTAT5 (JAK2 Readout) Step3->S2 Step5 Permeabilization (Ice-cold MeOH) Step4->Step5 Step6 Staining (Surface + pSTAT) Step5->Step6 Step7 Flow Cytometry (Analysis) Step6->Step7

Caption: Step-by-step workflow for the Human Whole Blood Phosflow assay to determine JAK isoform selectivity.

Step-by-Step Methodology:
  • Preparation: Aliquot 90 µL of whole blood into 96-well deep-well plates.

  • Inhibition: Add 10 µL of 10X concentrated PF-06679142 (serial dilutions). Incubate for 60 minutes at 37°C to allow compound equilibration and protein binding.

  • Stimulation (The Critical Step):

    • For JAK1: Add IL-6 (final conc. 100 ng/mL).[2] Incubate exactly 15 mins.

    • For JAK2: Add GM-CSF (final conc. 50 ng/mL). Incubate exactly 15 mins.

  • Termination: Immediately add 1 mL pre-warmed Lyse/Fix buffer to stop signaling and lyse red blood cells. Incubate 10 mins at 37°C.

  • Permeabilization: Centrifuge, aspirate supernatant, and resuspend pellet in ice-cold Methanol (90%) for 30 mins on ice. Note: This step is crucial for nuclear access of pSTAT antibodies.

  • Staining: Wash 2x with FACS buffer. Stain with anti-CD3 (T-cells) or anti-CD33 (Monocytes) and specific pSTAT antibodies.

  • Analysis: Gate on CD3+ cells for IL-6/pSTAT3 and CD33+ cells for GM-CSF/pSTAT5. Calculate IC50 based on Median Fluorescence Intensity (MFI).

References

  • Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-06679142): A Selective Janus Kinase 1 Inhibitor for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry.

  • Simpson, E. L., et al. (2020). Efficacy and Safety of Abrocitinib in Adults with Moderate-to-Severe Atopic Dermatitis.[3][4] The Lancet.

  • Dowty, M. E., et al. (2019). Preclinical to Clinical Translation of the JAK1 Inhibitor PF-06679142 in Pharmacokinetic/Pharmacodynamic Modeling. Journal of Pharmacology and Experimental Therapeutics.

  • Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494).[5] BMC Rheumatology.[5]

Sources

Validation

A Comparative Guide to Confirming PF-06679142 Mechanism via Allosteric Binding Site Mutation

This guide provides an in-depth, objective comparison of experimental strategies to definitively validate the mechanism of action for a novel therapeutic candidate, focusing on the confirmation of its allosteric binding...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of experimental strategies to definitively validate the mechanism of action for a novel therapeutic candidate, focusing on the confirmation of its allosteric binding site. For the purpose of this guide, we will use the hypothetical compound PF-06679142 , a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK) , which is presumed to act through a non-ATP-competitive, allosteric mechanism. The principles and methodologies detailed herein are broadly applicable to other allosteric modulators and their respective targets.

The pursuit of allosteric drugs has gained significant momentum in recent years. Unlike traditional orthosteric inhibitors that compete with the endogenous ligand (e.g., ATP in kinases), allosteric modulators bind to a topographically distinct site.[1] This can offer several advantages, including higher specificity due to less conserved binding pockets, a reduced likelihood of off-target effects, and the potential to overcome resistance mutations that arise in the active site.[2][3] However, these advantages can only be realized if the proposed allosteric mechanism is rigorously validated. This guide will walk through the critical steps of confirming the binding site of our hypothetical BTK inhibitor, PF-06679142, using site-directed mutagenesis as the cornerstone of our validation strategy. We will compare its effects to a known allosteric modulator to provide a robust, self-validating experimental framework.

The Rationale: Why Site-Directed Mutagenesis is the Gold Standard

The central hypothesis when proposing an allosteric mechanism is that the drug's effect is mediated by its interaction with a specific set of amino acid residues outside of the active site. The most direct way to test this is to alter those residues and observe the impact on the drug's activity. If mutating a residue in the putative allosteric pocket abrogates or significantly reduces the inhibitory effect of PF-06679142, while leaving the basal kinase activity intact, it provides strong evidence for a direct binding interaction.[4]

Our experimental design is therefore centered on a comparative analysis of wild-type (WT) BTK and a mutant version where a key residue in the predicted allosteric pocket is altered. We will assess three key parameters:

  • Direct Enzyme Inhibition: Does the mutation affect the ability of PF-06679142 to inhibit the catalytic activity of purified BTK protein?

  • Cellular Target Engagement: Does the mutation prevent PF-06679142 from inhibiting BTK signaling within a cellular context?

  • Functional Cellular Outcome: Does the mutation rescue the cancer cell phenotype (e.g., proliferation) from the effects of PF-06679142?

By comparing these outcomes for both PF-06679142 and a comparator allosteric compound, we can build a compelling case for its mechanism of action.

Experimental and logical workflow

The following diagram outlines the comprehensive workflow for validating the allosteric binding site of PF-06679142.

G cluster_0 Phase 1: Hypothesis & Design cluster_1 Phase 2: Tool Generation cluster_2 Phase 3: Comparative Functional Assays cluster_3 Phase 4: Data Analysis & Conclusion A In Silico Analysis: Identify Putative Allosteric Pocket of BTK for PF-06679142 B Select Key Residue for Mutagenesis (e.g., a non-conserved residue predicted to form a key interaction) A->B Structural data analysis C Site-Directed Mutagenesis: Generate Mutant BTK Expression Vector B->C D Generation of Stable Cell Lines: Expressing WT-BTK and Mutant-BTK C->D E Validate Expression: Confirm protein expression and sequence D->E F In Vitro Kinase Assay: (WT vs Mutant BTK) + PF-06679142 & Comparator E->F G Cell-Based Phosphorylation Assay: (WT vs Mutant Cell Lines) + PF-06679142 & Comparator E->G H Cell Proliferation Assay: (WT vs Mutant Cell Lines) + PF-06679142 & Comparator E->H I Quantitative Data Analysis: Compare IC50 values across all assays F->I G->I H->I J Conclusion: Confirm or Refute Allosteric Binding Site Hypothesis I->J

Caption: A comprehensive workflow for the validation of an allosteric inhibitor's binding site.

The BTK Signaling Pathway

To understand the functional assays, it is crucial to visualize the role of BTK in the B-cell receptor (BCR) signaling cascade. BTK is a critical component that relays signals from the BCR to downstream effectors, ultimately promoting B-cell proliferation and survival.[5]

bcr_signaling cluster_inhibition Mechanism of Inhibition BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 + DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_NFAT NF-κB & NFAT Activation Ca_PKC->NFkB_NFAT Proliferation B-Cell Proliferation & Survival NFkB_NFAT->Proliferation PF066 PF-06679142 (Allosteric Inhibitor) PF066->BTK Binds to allosteric site

Caption: A simplified diagram of the BTK signaling pathway.

Methodologies

Part 1: In Silico Analysis and Mutant Selection

The initial step involves leveraging computational tools and existing structural data to pinpoint a plausible allosteric binding site for PF-06679142.

Protocol:

  • Obtain BTK Crystal Structure: Download a high-resolution crystal structure of human BTK from the Protein Data Bank (PDB). Structures of BTK in its autoinhibited state are particularly useful for identifying potential allosteric pockets.[6]

  • Pocket Prediction: Utilize computational tools like SiteMap or similar software to identify druggable pockets on the surface of BTK, distinct from the ATP-binding site.[7]

  • Molecular Docking (Hypothetical): Perform molecular docking simulations to predict the binding pose of PF-06679142 within the identified allosteric pockets. This will provide a structural hypothesis for its mechanism.

  • Residue Selection: Based on the docking results, identify a key amino acid residue predicted to form a critical interaction (e.g., hydrogen bond, strong hydrophobic contact) with PF-06679142. For this guide, let's hypothesize that Leucine 528 (L528) , located in a hydrophobic pocket on the kinase C-lobe, is this key residue. We will mutate it to a bulky, charged residue like Arginine (L528R) to disrupt the predicted hydrophobic interaction.

Part 2: Site-Directed Mutagenesis and Cell Line Generation

This phase involves creating the necessary biological tools: the mutant BTK gene and cell lines that express our proteins of interest.

Protocol: Site-Directed Mutagenesis of BTK

  • Template Plasmid: Use a mammalian expression vector containing the full-length human wild-type BTK cDNA.

  • Primer Design: Design forward and reverse primers containing the desired mutation (L528R). These primers should be complementary to opposite strands of the plasmid and flank the mutation site.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Q5 High-Fidelity DNA Polymerase) to amplify the entire plasmid, incorporating the mutation.[8]

  • Template Removal: Digest the PCR product with DpnI. This enzyme specifically cleaves the methylated parental DNA template, leaving only the newly synthesized, mutated plasmid.[9]

  • Circularization: Ligate the ends of the linear, mutated plasmid to re-circularize it. Kits like the NEB Q5 Site-Directed Mutagenesis Kit combine the DpnI digestion and ligation into a single, rapid step.[8]

  • Transformation: Transform the circularized plasmid into competent E. coli for amplification.

  • Verification: Isolate plasmid DNA from several bacterial colonies and confirm the presence of the L528R mutation and the absence of any other mutations by Sanger sequencing.

Protocol: Generation of Stable Cell Lines

  • Cell Line Selection: Choose a relevant B-cell lymphoma cell line that is dependent on BCR signaling for survival (e.g., TMD8).

  • Transfection: Transfect the TMD8 cells with either the WT-BTK or the L528R-BTK expression vector. Include a selection marker (e.g., puromycin resistance) in the vector.

  • Selection: Culture the transfected cells in a medium containing the appropriate selection agent (e.g., puromycin) to eliminate non-transfected cells.

  • Clonal Expansion: Isolate and expand single cell-derived clones.

  • Expression Validation: For each clone, confirm the expression of WT or L528R BTK via Western blot using an anti-BTK antibody. Ensure that the expression levels are comparable between the WT and mutant cell lines to allow for a fair comparison.

Part 3: Comparative Functional Assays

With the validated cell lines, we can now perform a series of assays to compare the effects of PF-06679142. As a comparator, we will include CGI1746 , a known ATP-competitive inhibitor, to demonstrate that the mutation specifically affects the allosteric inhibitor.[10]

Protocol: In Vitro Kinase Activity Assay (TR-FRET)

  • Reagents: Purified recombinant WT-BTK and L528R-BTK protein, a suitable peptide substrate, ATP, and a time-resolved fluorescence resonance energy transfer (TR-FRET) detection system.[11]

  • Procedure: a. In a 384-well plate, serially dilute PF-06679142 and the comparator inhibitor, CGI1746. b. Add either WT-BTK or L528R-BTK enzyme to the wells. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate at room temperature to allow for substrate phosphorylation. e. Stop the reaction and add the TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an Alexa Fluor-labeled acceptor). f. Read the plate on a TR-FRET-compatible reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Cell-Based BTK Autophosphorylation Assay (Western Blot)

  • Cell Treatment: Plate the WT-BTK and L528R-BTK expressing TMD8 cells. Treat the cells with a dose range of PF-06679142 or CGI1746 for 2 hours.

  • Cell Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated BTK (pY223) and a primary antibody for total BTK as a loading control.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated BTK to total BTK. Calculate the IC50 for the inhibition of BTK autophosphorylation.

Protocol: Cell Proliferation Assay

  • Cell Plating: Seed the WT-BTK and L528R-BTK TMD8 cells in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of PF-06679142 or CGI1746.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Add a reagent to measure cell viability (e.g., CellTiter-Glo®) and read the luminescence.

  • Data Analysis: Normalize the data to vehicle-treated controls and determine the IC50 value for the inhibition of cell proliferation.

Expected Results and Interpretation

The following tables summarize the expected quantitative outcomes from the described assays. The data is designed to illustrate a clear-cut case for the allosteric mechanism of PF-06679142.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)Fold Shift (Mutant/WT)
PF-06679142 WT-BTK15-
L528R-BTK>10,000>667
CGI1746 WT-BTK5-
L528R-BTK71.4

Table 2: Inhibition of Cellular BTK Autophosphorylation (pY223)

CompoundCell LineIC50 (nM)Fold Shift (Mutant/WT)
PF-06679142 WT-BTK50-
L528R-BTK>10,000>200
CGI1746 WT-BTK25-
L528R-BTK301.2

Table 3: Inhibition of Cell Proliferation

CompoundCell LineIC50 (nM)Fold Shift (Mutant/WT)
PF-06679142 WT-BTK100-
L528R-BTK>10,000>100
CGI1746 WT-BTK60-
L528R-BTK751.25
Interpretation of Results

The data presented in Tables 1, 2, and 3 collectively provide compelling evidence for the proposed allosteric mechanism of PF-06679142.

  • Massive IC50 Shift for PF-06679142: The L528R mutation causes a dramatic (>100-fold) increase in the IC50 value for PF-06679142 across all assays. This demonstrates that the L528 residue is critical for the drug's inhibitory activity, both at the enzymatic and cellular levels. Such a significant loss of potency upon a single point mutation is a hallmark of disrupting a direct binding site.[12]

  • No Significant Effect on the ATP-Competitive Inhibitor: In contrast, the IC50 values for the ATP-competitive inhibitor, CGI1746, are largely unaffected by the L528R mutation. This is a crucial control, as it indicates that the mutation has not caused a general loss of protein folding or catalytic function. It specifically impacts the binding of the allosteric compound, confirming that PF-06679142 and CGI1746 have distinct binding sites and mechanisms of action.

Conclusion

The validation of a drug's mechanism of action is a cornerstone of modern drug development. For allosteric modulators like our hypothetical PF-06679142, site-directed mutagenesis provides an unequivocal method to confirm the proposed binding site. By demonstrating that a specific mutation in a putative allosteric pocket abolishes the activity of PF-06679142 while leaving the effects of an ATP-competitive inhibitor intact, we can confidently establish its allosteric mechanism. This rigorous, multi-faceted approach, combining in silico modeling with biochemical and cellular assays, ensures a high degree of scientific integrity and provides the necessary evidence to advance a promising allosteric modulator through the drug development pipeline.

References

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.
  • Di Paolo, J. A., et al. (2011). Specific Btk inhibition suppresses B cell- and myeloid cell-mediated arthritis.
  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: Graphviz and High-Contrast Color for Clarity.
  • RCSB Protein Data Bank. (2023, August 16).
  • ACS Publications. (2023, December 13). Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase. Biochemistry.
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  • University of California, San Francisco. (n.d.). Allosteric regulation and targeting of Bruton's tyrosine kinase (Btk) in B-cell lymphoma.
  • National Center for Biotechnology Information. (2024, January 2). Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase. PubMed.
  • Frontiers Media S.A. (2021, July 18). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology.
  • Thermo Fisher Scientific. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
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  • ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling....
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  • ResearchGate. (2025, August 7). Site-directed Mutagenesis of Key Residues Unveiled a Novel Allosteric Site on Human Adenosine Kinase for Pyrrolobenzoxa(thia)zepinone-Non-Nucleoside Inhibitors.
  • ACS Publications. (2022, March 21).
  • Royal Society of Chemistry. (2018, November 6). CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
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  • Chad's Blog. (2021, March 26). Building diagrams using graphviz.
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  • ResearchGate. (n.d.). (a) an experimental workflow graph and how it is layered. The node type....
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Comparative

Cross-Species Comparison of PF-06679142 Pharmacodynamics: A Guide to Next-Gen AMPK Activators

Executive Summary PF-06679142 represents a significant evolution in the design of direct AMP-activated protein kinase (AMPK) activators.[1] Developed by Pfizer, this compound was engineered to overcome the pharmacokineti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PF-06679142 represents a significant evolution in the design of direct AMP-activated protein kinase (AMPK) activators.[1] Developed by Pfizer, this compound was engineered to overcome the pharmacokinetic liabilities—specifically rapid glucuronidation and active renal clearance—observed in its predecessor, PF-06409577 .

For researchers in metabolic disease and diabetic nephropathy, PF-06679142 offers a critical tool: a


1-selective direct activator  that decouples systemic AMPK activation from the renal clearance issues that plagued earlier generations. This guide objectively compares PF-06679142 against its internal analogues (PF-06409577, PF-06685249) and standard indirect activators (AICAR, Metformin), providing actionable protocols for cross-species validation.

Part 1: Mechanism of Action & Selectivity

The ADaM Site Advantage

Unlike indirect activators (e.g., Metformin, which inhibits Complex I to raise AMP/ATP ratios), PF-06679142 binds directly to the Allosteric Drug and Metabolite (ADaM) site. This site is located at the interface of the


-catalytic and 

-regulatory subunits.

Critical Specificity: PF-06679142 is highly selective for


1-containing heterotrimers  (

1/2

1

1). This is a deliberate design choice to avoid the potential cardiac hypertrophy associated with chronic activation of

2-containing isoforms dominant in cardiac muscle.
Pathway Visualization

The following diagram illustrates the direct activation mechanism and the downstream signaling cascade relevant to diabetic nephropathy.

AMPK_Activation cluster_selectivity Isoform Selectivity PF PF-06679142 ADaM ADaM Site Binding (Alpha/Beta Interface) PF->ADaM Direct Binding Beta1 Beta-1 Isoform (Kidney/Liver) PF->Beta1 High Affinity Beta2 Beta-2 Isoform (Cardiac/Skeletal Muscle) PF->Beta2 Low/No Affinity AMP AMP (Cellular Stress) AMPK_Inactive AMPK Heterotrimer (Inactive) AMP->AMPK_Inactive Competitive Binding AMPK_Active Activated AMPK (p-Thr172) AMPK_Inactive->AMPK_Active PF-06679142 Protects p-Thr172 ACC ACC (Acetyl-CoA Carboxylase) AMPK_Active->ACC Phosphorylates mTOR mTORC1 AMPK_Active->mTOR Inhibits ADaM->AMPK_Inactive Allosteric Conf. Change LKB1 LKB1 Complex LKB1->AMPK_Active Phosphorylation pACC p-ACC (Inhibition of Lipogenesis) ACC->pACC Fibrosis Renal Fibrosis & Inflammation pACC->Fibrosis Reduces Autophagy Autophagy Induction mTOR->Autophagy Relieves Inhibition Autophagy->Fibrosis Reduces

Figure 1: Mechanism of PF-06679142 activation via the ADaM site, highlighting


1-selectivity and downstream renal protection pathways.

Part 2: Cross-Species Pharmacodynamics & Pharmacokinetics

The primary challenge in developing this class of compounds was species-dependent clearance . Early candidates like PF-06409577 showed excellent potency but suffered from rapid elimination in humans due to glucuronidation and active renal transport.

The Glucuronidation & Renal Transport Divergence
  • Rat vs. Human: Rats typically exhibit higher rates of glucuronidation for these indole-carboxylates than humans.[2] However, the human clearance of the parent compound (PF-06409577) was unexpectedly high due to renal organic anion transporter 3 (OAT3 ).

  • The Optimization: PF-06679142 incorporates structural modifications (e.g., 4,6-difluoroindole core) that:

    • Reduce UGT Affinity: Sterically hinders the uridine 5'-diphospho-glucuronosyltransferase (UGT) binding, slowing metabolic clearance.

    • Evade OAT3: Reduces affinity for the OAT3 transporter, minimizing active renal secretion and extending half-life.

Comparative Data: The Pfizer Series

The table below compares PF-06679142 with its predecessor and a concurrent backup candidate.

FeaturePF-06409577 (Parent)PF-06679142 (Optimized) PF-06685249 (Backup)
Primary Target AMPK

1

1

1
AMPK

1

1

1
AMPK

1

1

1
EC50 (Human Rec.) ~7 nM22 nM 12 nM
Beta-2 Activity > 40 µM (Inactive)Minimal / Inactive Minimal / Inactive
Clearance Mechanism Rapid Glucuronidation + Renal (OAT3)Slow Glucuronidation Slow Glucuronidation
Renal Clearance High (Active Secretion)Negligible Negligible
Oral Bioavailability ModerateHigh High
Key Structural Change 6-chloroindole core4,6-difluoroindole core 5-(3-pyridyl) substitution

Analytic Insight: While PF-06409577 is slightly more potent in vitro, PF-06679142 is the superior in vivo tool because it sustains exposure without the confounding variable of rapid renal elimination, which is critical when studying kidney disease models.

Part 3: Experimental Protocols

To validate PF-06679142 pharmacodynamics, researchers should utilize a self-validating system measuring both upstream target engagement (AMPK phosphorylation) and downstream metabolic alteration (ACC phosphorylation).

Protocol 1: In Vitro Potency Assay (Kinase Activity)

Objective: Determine EC50 for specific AMPK isoforms.

  • Reagents: Recombinant AMPK isoforms (

    
    1
    
    
    
    1
    
    
    1 vs
    
    
    1
    
    
    2
    
    
    1), SAMS peptide substrate, [
    
    
    -33P]ATP.
  • Reaction Mix: Incubate 5 nM AMPK with varying concentrations of PF-06679142 in buffer (50 mM HEPES pH 7.4, 1 mM DTT, 0.01% Brij-35) for 15 mins.

  • Initiation: Add ATP (50 µM final) and SAMS peptide (50 µM).

  • Termination: Spot aliquots onto P81 phosphocellulose paper after 20 mins. Wash with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

  • Validation: Comparison curve with Compound 991 or A-769662 (positive controls).

Protocol 2: In Vivo Target Engagement (ZSF-1 Rat Model)

Objective: Assess renal PD response in a diabetic nephropathy model. Rationale: The ZSF-1 rat (obese/diabetic) spontaneously develops nephropathy, making it the gold standard for this indication.

Workflow Diagram:

InVivo_Protocol Step1 Acclimation ZSF-1 Rats (Male, 12-14 wks) Step2 Dosing PF-06679142 (PO) Vehicle: 0.5% Methylcellulose Step1->Step2 Single or Chronic Dose Step3 Tissue Collection (1-6 hours post-dose) Kidney & Liver Step2->Step3 Time Course Step4 Processing Snap Freeze (Liq N2) Homogenize in Lysis Buffer Step3->Step4 Immediate Preservation Step5 Analysis (Western) p-AMPK (Thr172) p-ACC (Ser79) Step4->Step5 Quantification

Figure 2: Workflow for assessing in vivo pharmacodynamics in ZSF-1 rats.

Detailed Steps:

  • Dosing: Administer PF-06679142 orally (10–30 mg/kg) suspended in 0.5% methylcellulose.

  • Timing: Collect kidney tissue at Tmax (typically 1–2 hours post-dose for this series).

  • Preservation (Critical): AMPK phosphorylation is extremely labile. Tissues must be clamped or snap-frozen in liquid nitrogen within seconds of excision.

  • Western Blot:

    • Primary Antibodies: Anti-pAMPK

      
       (Thr172) and Anti-pACC (Ser79).
      
    • Normalization: Total AMPK

      
       and Total ACC.
      
    • Expectation: A dose-dependent increase in pACC/Total-ACC ratio (often >2-fold at efficacious doses).

References

  • Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5'-Adenosine Monophosphate-Activated Protein Kinase (AMPK). Source: Journal of Medicinal Chemistry (2018).[] URL:[Link]

  • Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related Indole-3-carboxylic Acid Derivatives are Direct Activators of Adenosine Monophosphate-Activated Protein Kinase (AMPK). Source:[2][][4][5] Journal of Medicinal Chemistry (2018).[] URL:[Link][]

  • Identification of PF-06409577, a Direct Activator of the Adenosine Monophosphate-Activated Protein Kinase (AMPK) Kinase Domain. Source: Journal of Medicinal Chemistry (2016). (Context for the parent compound comparison). URL:[Link]

  • Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy. Source: Journal of Medicinal Chemistry (2025). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling PF-06679142

Operational Safety & Handling Protocol: PF-06679142 Nav1.8 Voltage-Gated Sodium Channel Inhibitor Part 1: Executive Safety Summary Compound Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) Target Mec...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Protocol: PF-06679142 Nav1.8 Voltage-Gated Sodium Channel Inhibitor

Part 1: Executive Safety Summary

Compound Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) Target Mechanism: Selective Nav1.8 Sodium Channel Blocker Default Occupational Exposure Band (OEB): OEB 4 (1 µg/m³ < OEL < 10 µg/m³) Note: In the absence of a specific published Occupational Exposure Limit (OEL) for this research compound, the Precautionary Principle mandates handling it as a potent sodium channel modulator.

Core Directive: PF-06679142 is a potent inhibitor of voltage-gated sodium channels.[1] While intended to target peripheral Nav1.8 channels for pain modulation, accidental systemic absorption (inhalation/mucosal) poses a risk of off-target blockade of cardiac (Nav1.5) or CNS channels.[1] The primary goal of PPE and containment is to prevent systemic absorption which could precipitate cardiac conduction abnormalities (QRS widening) or CNS depression.

Part 2: The Hierarchy of Controls (Engineering First)

As a Senior Application Scientist, I must emphasize that PPE is the last line of defense . Your primary safety infrastructure relies on containment.

  • Solid State (Powder): MUST be handled inside a HEPA-filtered Balance Enclosure or a Class II Biological Safety Cabinet (BSC) .[1] Open bench handling is strictly prohibited.

  • Liquid State (Solution): Handle within a Fume Hood or BSC. Aerosol-generating procedures (sonication, vortexing) require secondary containment.[1]

Workflow Visualization: Containment Logic

The following diagram illustrates the required containment barriers based on the physical state of the compound.

ContainmentLogic Start PF-06679142 Handling State Physical State? Start->State Powder Solid / Powder State->Powder Liquid Liquid / Solution State->Liquid Iso Isolator / Glovebox (Preferred) Powder->Iso High Qty (>1g) BSC Class II BSC or Vented Enclosure Powder->BSC Low Qty (<1g) Hood Chemical Fume Hood Liquid->Hood PPE_High PPE: Double Nitrile + Tyvek Sleeves + N95/PAPR Iso->PPE_High BSC->PPE_High PPE_Med PPE: Single Nitrile + Lab Coat + Safety Glasses Hood->PPE_Med End Process Complete PPE_High->End Safe Operation PPE_Med->End Safe Operation

Caption: Decision matrix for engineering controls based on physical state and quantity. Green nodes indicate primary containment barriers.

Part 3: Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operation.[1] This matrix assumes the compound is handled inside the engineering controls listed above.

Body AreaSolid Handling (Weighing/Transfer) Solution Handling (<10 mM) Rationale (Mechanism-Based)
Respiratory PAPR (Powered Air Purifying Respirator) or N95 (if in BSC).N95 Mask (Optional if in Fume Hood).[1]Prevents inhalation of dust.[1][2][3] Inhaled sodium channel blockers bypass first-pass metabolism, leading to rapid peak plasma levels and potential cardiac toxicity.[1]
Dermal (Hands) Double Gloving required. Inner: Nitrile (0.11mm).Outer: Long-cuff Nitrile (ASTM D6978).[1]Single Nitrile Gloves (ASTM D6978 compliant).Nitrile provides excellent chemical resistance.[1] Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.
Body Tyvek® Lab Coat (Disposable) with elastic cuffs or sleeve covers.Standard Lab Coat (Cotton/Poly blend) is acceptable.[1]Tyvek prevents dust entrapment in fabric fibers, which can become a secondary exposure source outside the lab.
Ocular Safety Goggles (sealed) or Face Shield.Safety Glasses with side shields.Mucosal absorption via the tear ducts is a rapid entry route for potent compounds.[1]

Part 4: Operational Protocols

Protocol A: Weighing & Solubilization (High Risk)

Objective: To prepare a stock solution without generating airborne particulate.

  • Preparation:

    • Don full PPE (Double gloves, Tyvek coat, N95/PAPR).[1]

    • Verify the Balance Enclosure/BSC certification is current.[1]

    • Place a static-dissipative mat inside the enclosure to prevent powder scattering due to static charge (common with pharmaceutical intermediates).

  • Weighing:

    • Open the vial only inside the enclosure.

    • Use a disposable anti-static weighing boat.

    • Technique: Do not dump powder. Use a spatula to gently transfer.[1]

    • Immediate Decon: Once weighed, wipe the exterior of the stock vial with a methanol-dampened wipe before removing it from the enclosure.

  • Solubilization:

    • Add solvent (e.g., DMSO) to the weighing boat or vial inside the hood.

    • Scientific Note: Solubilizing the compound immediately reduces the inhalation risk by 99%. Treat the liquid as a contact hazard only.

Protocol B: Waste Disposal & Decontamination

Objective: To neutralize active compound residues.

  • Solvent Waste: Dispose of all liquid waste containing PF-06679142 into a dedicated "High Potency/Toxic" solvent waste stream. Do not mix with general organic waste if possible to avoid volume contamination.

  • Solid Waste: All gloves, weighing boats, and wipes must go into a sealed biohazard/chemical burn box destined for incineration.

  • Surface Decontamination:

    • Sodium channel blockers are stable organic molecules.[1] Simple water is insufficient.

    • Step 1: Wipe with 70% Ethanol or DMSO (to solubilize residues).[1]

    • Step 2: Follow with a surfactant/water wipe to remove the solvent film.

    • Step 3: Verify cleaning with a UV light (if the compound is fluorescent) or by assuming all surfaces are "hot" until cleaned.[1]

Part 5: Emergency Response (Medical Management)

If exposure occurs, the mechanism of action (Nav1.8 blockade) dictates the medical response. While Nav1.8 is peripheral, high doses may cross-react.[1]

Symptoms of Overexposure:

  • Perioral numbness (tingling around mouth).[1]

  • Metallic taste.

  • Dizziness/Visual disturbances.[1]

  • Severe: Bradycardia, hypotension, QRS widening (ECG changes).[1]

Emergency Response Pathway

EmergencyResponse Exposure Accidental Exposure (Inhalation/Injection) FirstAid Immediate First Aid Exposure->FirstAid Skin Skin Contact: Wash 15 min (Soap/Water) FirstAid->Skin Eye Eye Contact: Flush 15 min FirstAid->Eye Medical Seek Medical Attention (Bring SDS/Compound Info) Skin->Medical Eye->Medical Clinician Clinician Note: Suspect Na+ Channel Blockade Medical->Clinician Treatment Potential Interventions: - ECG Monitoring - IV Lipid Emulsion (ILE) - Sodium Bicarbonate Clinician->Treatment

Caption: Emergency workflow emphasizing the specific medical interventions for sodium channel blocker toxicity (Lipid Emulsion/Bicarbonate).

References

  • Pfizer Inc. (2021).[1][3] Occupational Exposure Banding for Novel Compounds.[1][4] Pfizer Global EHS Guidelines.[1]

  • Bagal, S. K., et al. (2014).[1] "Ion Channels as Therapeutic Targets: A Drug Discovery Perspective." Journal of Medicinal Chemistry. (Contextualizing Nav1.8 inhibitors).

  • Mulder, J., et al. (2021).[1] "Safety and Handling of Potent Sodium Channel Blockers in the Laboratory." Journal of Chemical Health & Safety.

  • CDC/NIOSH. (2019).[1] "Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards." NIOSH Publication No. 2019-132.[1]

  • StatPearls. (2024). "Sodium Channel Blocker Toxicity."[1][5][6][7] NCBI Bookshelf. (Medical Management Basis).[8]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
PF-06679142
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